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  • Product: N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
  • CAS: 1038376-18-9

Core Science & Biosynthesis

Foundational

Comprehensive Structural Elucidation and Analytical Profiling of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

Executive Summary This technical guide provides a rigorous structural analysis and analytical framework for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine (CAS 1038376-18-9). As a secondary amine featuring a sterically hi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous structural analysis and analytical framework for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine (CAS 1038376-18-9). As a secondary amine featuring a sterically hindered ortho-isopropyl phenoxy moiety, this compound represents a critical structural scaffold often encountered as a pharmaceutical intermediate or a process-related impurity in the synthesis of beta-blockers and antiarrhythmic agents.

This document moves beyond basic identification, offering a self-validating protocol for structural confirmation using Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Chromatographic profiling. The focus is on distinguishing this specific isomer from potential regioisomers (e.g., para-isopropyl analogs) and quantifying it within complex matrices.

Chemical Identity and Significance[1][2]

The molecule consists of a 2-isopropylphenol core linked via an ethyl ether chain to a propyl amine tail. Its lipophilicity (LogP ~4.2) and basic nitrogen (pKa ~9.5) dictate its behavior in reverse-phase chromatography and extraction protocols.

Core Chemical Data
ParameterDetail
IUPAC Name N-[2-(2-Propan-2-ylphenoxy)ethyl]propan-1-amine
CAS Number 1038376-18-9
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
Monoisotopic Mass 221.178 g/mol
Key Functionalities Secondary Amine, Aryl Ether, Isopropyl (Steric Hindrance)

Synthetic Origin and Impurity Logic

Understanding the synthesis is prerequisite to accurate impurity profiling. This molecule typically arises from the alkylation of 2-isopropylphenol. The specific impurity profile depends on whether the ethyl linker or the propyl chain is introduced first.

Synthesis Pathway Visualization

SynthesisPath Phenol 2-Isopropylphenol (Starting Material) Inter1 Intermediate: 2-(2-Isopropylphenoxy)ethyl chloride Phenol->Inter1 Alkylation (Base/DMF) Linker 1-Bromo-2-chloroethane Linker->Inter1 Target TARGET: N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Inter1->Target Amination (Excess Amine) Dimer Impurity: Bis-alkylation Dimer Inter1->Dimer Stoichiometric Deficit of Amine Amine 1-Propanamine Amine->Target

Figure 1: Likely synthetic route and origin of potential dimer impurities.

Structural Characterization Protocols

Nuclear Magnetic Resonance (NMR) Strategy

The distinction between the ortho-isopropyl group and potential para isomers is the critical quality attribute (CQA). The ortho position creates a distinct shielding effect on the adjacent phenoxy carbons.

Predicted 1H NMR Assignment (400 MHz, CDCl₃)

The following table outlines the expected chemical shifts and multiplicity. Deviations >0.2 ppm typically indicate salt formation (e.g., HCl salt) or solvent effects.

MoietyProton CountMultiplicityShift (δ ppm)Diagnostic Logic
Ar-H (Ring) 4HMultiplet6.80 – 7.25Aromatic region. Look for 1,2-disubstitution pattern (dd, td).
O-CH₂ 2HTriplet4.05 – 4.15Deshielded by oxygen. Key connectivity point.
N-CH₂ (Ethyl) 2HTriplet2.95 – 3.05Adjacent to Nitrogen.
N-CH₂ (Propyl) 2HTriplet2.60 – 2.70Base of the propyl chain.
CH (Isopropyl) 1HSeptet3.25 – 3.35Critical Signal. Septet splitting confirms isopropyl group.
CH₂ (Propyl) 2HSextet/Multi1.50 – 1.60Middle of propyl chain.
CH₃ (Isopropyl) 6HDoublet1.20 – 1.25High intensity doublet.
CH₃ (Propyl) 3HTriplet0.90 – 0.95Terminal methyl.
NH 1HBroad s1.5 – 2.0Exchangeable. Shift varies with concentration/pH.

Experimental Validation Tip: Use 2D NOESY to confirm the ortho position. A spatial correlation (NOE) should be observed between the O-CH₂ protons and the Isopropyl-CH proton (or the aromatic proton at position 3), confirming they are on the same side of the ring substitution.

Mass Spectrometry (MS) Fragmentation

In ESI+ mode, the parent ion [M+H]⁺ is observed at m/z 222.2 . However, structural confirmation requires analysis of the fragmentation (MS/MS).

Fragmentation Pathway Logic

The fragmentation is driven by alpha-cleavage relative to the nitrogen and ether cleavage .

MS_Frag Parent Parent Ion [M+H]+ m/z 222 Frag1 Fragment A (Loss of Propyl) m/z 179 Parent->Frag1 C-N Cleavage Frag2 Fragment B (Tropylium-like / Phenol ion) m/z 135 Parent->Frag2 Ether Cleavage (Diagnostic for Phenoxy) Frag3 Fragment C (Propyl-ammonium ion) m/z 72 Parent->Frag3 Alpha Cleavage (Diagnostic for Amine chain)

Figure 2: Predicted ESI-MS/MS fragmentation pathways.

  • m/z 72 (C4H10N+): The iminium ion formed by alpha-cleavage of the propyl amine chain. This confirms the N-propyl substructure.

  • m/z 135 (C9H11O+): The 2-isopropylphenol cation. This confirms the aromatic substitution pattern.

Analytical Method Development (HPLC)

For quantitative analysis or purity profiling, a reversed-phase method is recommended. Due to the basic secondary amine, peak tailing is a risk.

Recommended Protocol:

  • Column: C18 End-capped (e.g., Waters XBridge or Phenomenex Kinetex), 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 10.0) – High pH suppresses protonation, improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Detection: UV at 210 nm (Amine/Alkyl absorption) and 270 nm (Aromatic absorption).

Self-Validating Check: Calculate the Resolution (Rs) between the main peak and the known impurity 2-isopropylphenol (starting material). The phenol will elute earlier than the amine at high pH due to phenolate formation, or later at low pH.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394866, N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for interpreting the specific coupling constants of ortho-substituted benzenes).
  • NIST Mass Spec Data Center. (2023). General fragmentation patterns of alkyl-phenoxy-amines. NIST Chemistry WebBook, SRD 69.[1] Retrieved from [Link]

Sources

Exploratory

Technical Guide: Role of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine as a Tamsulosin Impurity

The following technical guide details the role, formation, and control of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine within the context of Tamsulosin drug development. Executive Summary In the development of Tamsulosi...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the role, formation, and control of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine within the context of Tamsulosin drug development.

Executive Summary

In the development of Tamsulosin Hydrochloride , a selective


-adrenergic receptor antagonist, impurity profiling is critical for ensuring drug safety and efficacy. N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine  (CAS: 1038376-18-9) represents a specific Process-Related Impurity (PRI) .

Its presence serves as a critical quality indicator for the purity of the starting material, 2-Ethoxyphenol (Guethol) . This impurity arises primarily from the contamination of Guethol with 2-Isopropylphenol , leading to the formation of an isopropyl-analogue side chain. This guide delineates the structural identity, formation mechanism, analytical detection, and control strategies for this impurity, compliant with ICH Q3A(R2) and ICH Q3B(R2) guidelines.

Chemical Identity & Structural Analysis

To understand the role of this impurity, we must first contrast it with the Tamsulosin structure and its legitimate side-chain intermediates.

Structural Comparison
FeatureTamsulosin (API) Target Impurity Significance
Chemical Name (R)-5-(2-((2-(2-Ethoxyphenoxy)ethyl)amino)propyl)-2-methoxybenzenesulfonamideN-[2-(2-Isopropylphenoxy)ethyl]-1-propanamineImpurity lacks sulfonamide core; possesses isopropyl group.
Phenoxy Substituent 2-Ethoxy (-OCH₂CH₃)2-Isopropyl (-CH(CH₃)₂)Critical Distinction: Lipophilicity change.
Amine Backbone (R)-2-Aminopropyl-methoxybenzenesulfonamide1-Propanamine (n-Propyl)Simplified amine chain; indicates fragment or specific side-reaction.
Molecular Formula C₂₀H₂₈N₂O₅SC₁₄H₂₃NOLower molecular weight (Fragment/Analogue).
CAS Number 106133-20-41038376-18-9Distinct chemical entity.
Structural Significance

The impurity contains the 2-isopropylphenoxy moiety. In Tamsulosin synthesis, the side chain is constructed using 2-ethoxyphenol . The presence of an isopropyl group confirms the contamination of the starting material with 2-isopropylphenol . The "1-propanamine" backbone suggests this molecule is likely a truncated analogue or a model compound used to track this specific alkyl-contamination without the interference of the complex sulfonamide moiety.

Formation Mechanism & Origin

The formation of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is directly linked to the quality of the raw materials and specific side reactions during the alkylation phase.

Root Cause: Starting Material Contamination

The primary source is 2-Ethoxyphenol (Guethol) .

  • Intended Reaction: 2-Ethoxyphenol + 1,2-Dibromoethane

    
     2-(2-Ethoxyphenoxy)ethyl bromide.
    
  • Impurity Pathway: 2-Isopropylphenol (contaminant) + 1,2-Dibromoethane

    
     2-(2-Isopropylphenoxy)ethyl bromide.
    
Synthesis Pathway Diagram

The following diagram illustrates how the impurity propagates through the synthesis, assuming a reaction with a propyl-amine source (or as a marker for the side chain).

Tamsulosin_Impurity_Pathway RawMat Starting Material: 2-Ethoxyphenol (Guethol) Int_Correct Intermediate A (Correct): 2-(2-Ethoxyphenoxy)ethyl bromide RawMat->Int_Correct Alkylation Contam Contaminant: 2-Isopropylphenol Int_Impurity Intermediate B (Impurity): 2-(2-Isopropylphenoxy)ethyl bromide Contam->Int_Impurity Alkylation (Side Reaction) Reagent Reagent: 1,2-Dibromoethane Reagent->Int_Correct Reagent->Int_Impurity Tamsulosin TAMSULOSIN API (Ethoxy Side Chain) Int_Correct->Tamsulosin Coupling w/ Sulfonamide Amine Target_Imp TARGET IMPURITY: N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Int_Impurity->Target_Imp Coupling / Side Reaction Amine_Source Amine Source: Propylamine / Amine Backbone Amine_Source->Tamsulosin Amine_Source->Target_Imp

Figure 1: Formation pathway of the Isopropyl impurity originating from raw material contamination.[1]

Mechanistic Insight

If n-propylamine is used in the process (e.g., as a scavenger or in the synthesis of the amine backbone), it reacts with the 2-(2-isopropylphenoxy)ethyl bromide to form the title impurity. Alternatively, this molecule is synthesized intentionally as a Reference Standard to quantify the levels of 2-isopropylphenol in the starting material via HPLC, as it separates more distinctly than the phenols themselves.

Analytical Strategy & Detection

Detecting this impurity requires a method capable of distinguishing between the Ethoxy and Isopropyl moieties. Due to the increased lipophilicity of the isopropyl group, the impurity will exhibit a higher retention time (RRT > 1.0) compared to its ethoxy counterpart in Reverse Phase HPLC.

Recommended HPLC Method

This method is designed to separate the "Isopropyl" impurity from the main Tamsulosin peak and other process impurities.

ParameterSpecification
Column C18 (e.g., Agilent Zorbax SB-C18), 250 x 4.6 mm, 5 µm
Mobile Phase A Buffer: 0.05M KH₂PO₄ (pH 3.0 with H₃PO₄)
Mobile Phase B Acetonitrile (ACN)
Gradient T=0: 80% A; T=20: 40% A; T=30: 20% A (Hold 5 min)
Flow Rate 1.0 mL/min
Detection UV @ 225 nm (Phenoxy absorption)
Column Temp 30°C
Expected Elution Impurity RT > Tamsulosin RT (Due to Isopropyl hydrophobicity)
Mass Spectrometry (LC-MS/MS) Identification

For confirmation during method validation:

  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]⁺: 222.18 m/z (Calculated for C₁₄H₂₃NO).

  • Fragmentation Pattern:

    • Loss of propyl amine group.

    • Characteristic Tropylium ion or phenol fragment at m/z 135 (Isopropylphenol fragment) vs m/z 137 (Ethoxyphenol fragment). This mass shift (-2 Da or structure specific) is the definitive identifier.

Toxicological Assessment & Control Limits

Structure-Activity Relationship (SAR)

The impurity belongs to the class of Phenoxyalkylamines .

  • Pharmacology: While Tamsulosin is a potent

    
    -blocker, the "1-propanamine" analogue lacks the sulfonamide pharmacophore required for high-affinity receptor binding. Therefore, its pharmacological activity is likely significantly lower than the API.
    
  • Genotoxicity: There are no structural alerts (e.g., nitro, epoxide, aromatic amine) that suggest mutagenicity for this specific saturated amine structure. It is generally classified as a Class 3 impurity (Non-mutagenic) under ICH M7, unless specific alerts exist in the proprietary synthesis reagents.

Regulatory Limits (ICH Q3A/B)

As a non-genotoxic impurity, the limits are governed by general qualification thresholds:

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (or 1.0 mg/day intake, whichever is lower)

  • Qualification Threshold: 0.15% (or 1.0 mg/day intake, whichever is lower)

Recommended Specification: NMT 0.15% in the final API.

Control Strategy (Process Optimization)

To eliminate this impurity, control must be exerted at the Starting Material (SM) level.

Raw Material Specification (Guethol)

The most effective control is to limit the 2-Isopropylphenol content in the 2-Ethoxyphenol starting material.

  • Test: GC (Gas Chromatography) for phenols.

  • Limit: 2-Isopropylphenol

    
     0.10%.
    
Purification

If the impurity is formed, it is difficult to remove due to structural similarity. However, the hydrochloride salt formation of Tamsulosin offers a purification point.

  • Recrystallization: Use a solvent system where the Isopropyl analogue is more soluble than the Ethoxy Tamsulosin HCl (e.g., Ethanol/Water mixtures). The increased lipophilicity of the impurity prevents it from crystallizing as readily as the API.

References

  • International Council for Harmonisation (ICH). Guideline Q3A(R2): Impurities in New Drug Substances. (2006).[2] Link

  • PubChem. Compound Summary: N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine. National Library of Medicine. Link

  • European Pharmacopoeia (Ph.[3][4] Eur.). Tamsulosin Hydrochloride Monograph 2131.[3] (Current Edition). Link

  • U.S. Pharmacopeia (USP). Tamsulosin Hydrochloride.[3] USP-NF. Link

  • Basavaiah, K., et al. Determination of Tamsulosin Hydrochloride in Pharmaceutical Dosage Forms. Journal of Science and Technology. (2010).[5] Link

Sources

Foundational

An In-depth Technical Guide to the Solubility Profile of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine in Organic Solvents

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine. Given...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for researchers, scientists, and drug development professionals to determine and understand the solubility profile of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine. Given the absence of extensive published data for this specific molecule, this guide emphasizes the foundational principles, experimental design rationale, and detailed protocols necessary to generate a robust and reliable solubility profile.

Introduction: The Critical Role of Solubility Profiling

In the landscape of pharmaceutical development and chemical synthesis, understanding a compound's solubility is a cornerstone of process development, formulation design, and bioavailability assessment. N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine, a secondary amine featuring both aromatic and aliphatic moieties, presents a unique structural profile whose interaction with various solvents is not immediately obvious. Accurate solubility data is paramount; it influences everything from reaction kinetics in a synthetic process to the absorption and distribution of a potential therapeutic agent in vivo. This guide provides the theoretical grounding and practical methodology to systematically characterize the solubility of this compound across a chemically diverse range of organic solvents.

Molecular Structure and Theoretical Solubility Considerations

A molecule's solubility is dictated by the sum of its intermolecular interactions with the solvent. A close examination of the N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine structure is the first step in predicting its behavior.

dot

Caption: Key functional groups and their predicted contributions to solubility.

The structure reveals a molecule with divided loyalties:

  • The Isopropylphenoxy Group: This bulky, aromatic component is non-polar and strongly hydrophobic. It will favor interactions with non-polar or weakly polar solvents through van der Waals forces.

  • The 1-Propanamine Group: The secondary amine is the primary site for polar interactions. The nitrogen's lone pair of electrons makes it a hydrogen bond acceptor, and the N-H proton allows it to act as a hydrogen bond donor.[1][2] This group will drive solubility in polar solvents.

  • The Ether Linkage and Ethyl Spacer: These contribute to the molecule's overall size and provide some flexibility, but their contribution to polarity is minor compared to the amine group.

Based on this analysis, we can hypothesize that N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine will exhibit significant solubility in a broad range of organic solvents, particularly those with intermediate polarity that can accommodate both its hydrophobic and polar regions.[3][4] However, extremes in solvent polarity may lead to lower solubility.

Experimental Design: A Strategy for Comprehensive Profiling

A robust solubility study requires a well-reasoned selection of solvents and a reliable experimental method.

Rationale for Solvent Selection

The goal is not to test every possible solvent but to select a representative panel that covers a wide spectrum of polarities and intermolecular interaction types. This allows us to build a predictive model of the compound's behavior.

Solvent Class Example Solvent Primary Interaction Type Probed Rationale
Polar Protic Methanol, EthanolHydrogen Bonding (Donor & Acceptor)Evaluates the dominant interaction with the secondary amine group.[5]
Polar Aprotic Acetonitrile, AcetoneDipole-Dipole InteractionsTests solubility where hydrogen bond donation from the solvent is absent. Primary amines are known to react with ketones like acetone.[1][6]
Non-Polar Aromatic Toluene, Benzeneπ-π Stacking, van der WaalsProbes the interaction with the isopropylphenoxy ring. Amines are generally soluble in benzene.[2][5]
Non-Polar Aliphatic Heptane, Cyclohexanevan der Waals ForcesEstablishes baseline solubility in a purely hydrophobic environment.
Chlorinated DichloromethaneDipole-Dipole, Weak H-Bond AcceptorA common solvent with intermediate polarity. Note: Amines can be incompatible with chloroform and carbon tetrachloride.[1][6]
Ethers Diethyl Ether, THFH-Bond Acceptor, Weak DipoleExplores the effect of a solvent that can only accept hydrogen bonds. Amines are typically soluble in ethers.[4][5]
Selection of an Appropriate Methodology

For generating definitive, thermodynamically relevant data, the Shake-Flask Method is the gold standard.[7][8] It measures the equilibrium solubility, which is the stable, maximum concentration of a solute in a solvent at a given temperature. This is distinct from kinetic solubility, which is often measured in high-throughput screens and can be influenced by the rate of dissolution.[9]

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// Workflow Connections A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; H -> I; I -> J; J -> K; K -> L; L -> M; M -> N [label="Yes"]; M -> E [label="No, continue agitation"]; }

Caption: Interplay of factors governing the solubility of a solute in a solvent.

Safety, Handling, and Disposal

All work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine: As an amine, this compound should be treated as a potential irritant to the skin, eyes, and respiratory tract. Avoid inhalation of dust or vapors.

  • Organic Solvents: All organic solvents used are flammable and present inhalation hazards. Consult the Safety Data Sheet (SDS) for each specific solvent before use.

  • Disposal: All waste materials, including saturated solutions and used vials, must be disposed of in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This guide provides the strategic framework and detailed methodology for rigorously determining the solubility profile of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine. By combining a theoretical analysis of the molecular structure with a systematic and self-validating experimental approach, researchers can generate the high-quality, reliable data essential for informed decision-making in drug development and chemical process optimization. The principles and protocols outlined herein are fundamental to good scientific practice and ensure the integrity of the resulting solubility data.

References

  • Lumen Learning. (n.d.). Properties of amines | Organic Chemistry II. Retrieved from [Link]

  • Baka, E., Comer, J., & Takács-Novák, K. (2008). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. IntechOpen. (Note: While the provided link is to a review article that discusses the shake-flask method, the core methodology is a long-established standard.)
  • SlideShare. (2016, November 28). solubility experimental methods.pptx. Retrieved from [Link]

  • Vedantu. (n.d.). Physical Properties of Amines Explained with Examples. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, March 23). 24.2: Structure and Properties of Amines. Retrieved from [Link]

  • Amine compounds. (n.d.). Retrieved from [Link]

  • Jouyban, A. (2011). Experimental and Computational Methods Pertaining to Drug Solubility. IntechOpen.
  • BYJU'S. (n.d.). Physical Properties of Amines. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • American Chemical Society. (2022, June 2). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]

  • LibreTexts Chemistry. (2024, November 7). 23.1: Properties of amines. Retrieved from [Link]

  • CK-12 Foundation. (2026, February 2). Physical Properties of Amines. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthetic route using 2-isopropylphenol to produce N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

Abstract This application note details a robust, two-step synthetic route for the production of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine , a secondary amine pharmacophore structurally related to various -adrenergic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, two-step synthetic route for the production of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine , a secondary amine pharmacophore structurally related to various


-adrenergic antagonists and local anesthetics. The protocol utilizes 2-isopropylphenol  as the starting material.[1]

The synthesis addresses specific challenges associated with the ortho-isopropyl steric hindrance and the volatility of the amine nucleophile. The route employs a Williamson ether synthesis using excess 1,2-dibromoethane to selectively generate the mono-bromoalkylated intermediate, followed by a nucleophilic substitution with 1-propanamine. This guide prioritizes reproducibility, high purity, and safety, suitable for research and early-stage development scales.

Retrosynthetic Analysis & Strategy

The target molecule contains two key linkages: an aryl-alkyl ether and a secondary amine. The most reliable disconnection strategy involves breaking the C-N bond and the O-C bond sequentially.

Strategic Considerations:
  • Steric Hindrance: The isopropyl group at the ortho position of the phenol creates significant steric bulk. This necessitates higher reaction temperatures and longer reflux times compared to unsubstituted phenols to ensure complete O-alkylation.

  • Prevention of Dimerization: In Step 1, the phenoxide ion is a bidentate nucleophile potential. To prevent the formation of the bis-phenoxy dimer (Ph-O-CH2-CH2-O-Ph), 1,2-dibromoethane is used in large stoichiometric excess (3-5 equivalents).

  • Volatility Management: In Step 2, 1-propanamine (boiling point ~48°C) is highly volatile. The reaction requires a sealed pressure vessel or a high-efficiency reflux condenser to maintain stoichiometry during the substitution reaction.

Reaction Scheme

The synthesis proceeds via the intermediate 1-(2-bromoethoxy)-2-isopropylbenzene .

ReactionScheme SM 2-Isopropylphenol Inter Intermediate: 1-(2-bromoethoxy)- 2-isopropylbenzene SM->Inter Step 1: K2CO3, Acetone Reflux, 12-18h Reagent1 1,2-Dibromoethane (Excess) Reagent1->Inter Target Target: N-[2-(2-Isopropylphenoxy)ethyl]- 1-propanamine Inter->Target Step 2: EtOH Sealed Tube, 80°C Reagent2 1-Propanamine Reagent2->Target

Figure 1: Synthetic pathway illustrating the two-step conversion of 2-isopropylphenol to the target amine.

Protocol 1: Synthesis of Intermediate

Objective: Selective O-alkylation to produce 1-(2-bromoethoxy)-2-isopropylbenzene.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][4][5][6][7][8]Role
2-Isopropylphenol 136.191.0Starting Material
1,2-Dibromoethane 187.864.0Linker / Electrophile
Potassium Carbonate (K₂CO₃) 138.212.5Base
Acetone (Anhydrous)-Solvent10 mL / g of phenol
Experimental Procedure
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is flushed with nitrogen to prevent oxidative darkening of the phenol.

  • Solubilization: Dissolve 2-isopropylphenol (1.0 eq) in anhydrous acetone.

  • Deprotonation: Add anhydrous K₂CO₃ (2.5 eq) to the solution. Stir at room temperature for 15 minutes. The mixture may turn slightly yellow as the phenoxide generates.

  • Addition: Add 1,2-dibromoethane (4.0 eq) in a single portion.

    • Note: The large excess is critical to suppress the formation of the dimer byproduct.

  • Reflux: Heat the mixture to a vigorous reflux (approx. 56-60°C internal temp) for 16–18 hours.

    • Monitoring: Check progress via TLC (Hexane/EtOAc 9:1). The starting phenol (lower Rf) should disappear, replaced by the less polar bromide product (high Rf).

  • Workup:

    • Cool the mixture to room temperature.

    • Filter off the inorganic solids (KBr, excess K₂CO₃) and rinse the filter cake with acetone.

    • Concentrate the filtrate under reduced pressure (rotary evaporator) to remove acetone and the bulk of excess 1,2-dibromoethane.

  • Purification:

    • Dissolve the oily residue in Ethyl Acetate.

    • Wash with 1M NaOH (2x) to remove any unreacted phenol (critical for downstream purity).

    • Wash with Brine, dry over Na₂SO₄, and concentrate.[5][9]

    • Optional: If high purity is required, distill under high vacuum or perform a short silica plug filtration (eluting with 100% Hexanes).

Protocol 2: Amination to Target Molecule

Objective: Nucleophilic substitution of the bromide with 1-propanamine.

Materials & Reagents
ReagentMW ( g/mol )Equiv.[2][3][5][6][7][8][10]Role
Bromo-Intermediate (Step 1)243.141.0Electrophile
1-Propanamine 59.115.0Nucleophile / Base
Ethanol (Absolute)-Solvent5 mL / g of bromide
Potassium Iodide (KI) 166.000.1Catalyst (Finkelstein)
Experimental Procedure
  • Setup: Use a heavy-walled pressure vial or a round-bottom flask equipped with a dry-ice/acetone condenser.

    • Safety: 1-Propanamine is volatile and toxic. Work in a fume hood.

  • Reaction Assembly: Dissolve the Bromo-intermediate (1.0 eq) in absolute ethanol. Add 1-propanamine (5.0 eq) and a catalytic amount of KI (0.1 eq).

    • Mechanistic Insight: KI generates the alkyl iodide in situ, which is a better leaving group, accelerating the SN2 reaction.

  • Reaction: Seal the vessel and heat to 80°C (oil bath temperature) for 12 hours.

    • Note: If using a standard reflux setup, ensure the condenser coolant is <5°C to prevent amine loss.

  • Workup (Acid-Base Extraction):

    • Cool to room temperature and concentrate to remove ethanol and excess amine.

    • Dissolve residue in Dichloromethane (DCM).

    • Acid Wash: Extract the organic layer with 1M HCl (2x). The product (amine) will protonate and move to the aqueous layer; neutral impurities (unreacted bromide) remain in the DCM.

    • Basification: Collect the aqueous acidic layer. Basify carefully with 4M NaOH until pH > 12. The product will oil out as the free base.

    • Extraction: Extract the cloudy aqueous mixture with DCM (3x).

  • Final Isolation:

    • Dry the combined DCM extracts over MgSO₄, filter, and concentrate to yield the target amine as a pale yellow oil.

    • Salt Formation (Optional): To obtain a solid for storage, dissolve the oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt.

Workup & Logic Flow

The following diagram illustrates the critical Acid-Base purification logic used in Step 2 to ensure pharmaceutical-grade purity without column chromatography.

WorkupLogic Crude Crude Reaction Mixture (Target Amine + Impurities) AcidExt Partition: DCM / 1M HCl Crude->AcidExt OrgLayer1 DCM Layer (Contains Neutral Impurities) AcidExt->OrgLayer1 Neutrals AqLayer1 Aq. Acid Layer (Contains Target-H+) AcidExt->AqLayer1 Amine Salts Waste Discard OrgLayer1->Waste Basify Add NaOH (pH > 12) AqLayer1->Basify Extract Extract with DCM Basify->Extract Final Pure Target Amine (Free Base) Extract->Final

Figure 2: Acid-Base extraction workflow for isolating the secondary amine target.

Analytical & Quality Control

  • NMR Validation:

    • ¹H NMR (CDCl₃): Look for the characteristic isopropyl doublet (~1.2 ppm, 6H) and septet (~3.3 ppm). The ethylene linker will appear as two triplets (~3.0 ppm and ~4.1 ppm). The propyl chain will show a triplet (methyl), multiplet (methylene), and triplet (N-methylene).

  • HPLC Conditions:

    • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

    • Mobile Phase: A: 0.1% TFA in Water; B: Acetonitrile. Gradient 10% B to 90% B over 15 min.

    • Detection: UV at 210 nm (amine) and 270 nm (aromatic).

Safety & Hazards

  • 1,2-Dibromoethane: A known carcinogen and highly toxic. Handle only in a certified chemical fume hood. Double-glove (Nitrile/Laminate) is recommended.

  • 2-Isopropylphenol: Corrosive and causes severe skin burns.

  • 1-Propanamine: Highly flammable and corrosive lachrymator.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis and Amine Alkylation protocols).

  • Marvel, C. S., & Kamm, O. (1925). Alkyl Bromides.[1][2][4][5][11][12] Organic Syntheses, 1, 3. (Foundational protocol for handling alkyl bromides).

  • Zhang, Y., et al. (2014). Method for preparing 2-(2-ethoxyphenoxy) ethyl bromide.[13] CN Patent 103664538A. (Describes industrial optimization of phenoxy-ethyl bromide synthesis using phase transfer catalysis).

  • PubChem. (2023). N-(2-(2,4,6-Trichlorophenoxy)ethyl)-1-propanamine Compound Summary. (Structural analog data and physical properties).

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Mechanistic grounding for SN2 and E2 competition).

Sources

Application

Gas chromatography conditions for analyzing volatile amine impurities

An Application Guide to the Gas Chromatographic Analysis of Volatile Amine Impurities Abstract This application note provides a comprehensive guide to the analysis of volatile amine impurities by gas chromatography (GC)....

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Gas Chromatographic Analysis of Volatile Amine Impurities

Abstract

This application note provides a comprehensive guide to the analysis of volatile amine impurities by gas chromatography (GC). Volatile amines are a critical class of compounds monitored in the pharmaceutical, environmental, and chemical industries due to their potential toxicity and role as process reagents.[1] Their analysis presents significant challenges owing to their basicity, polarity, and high volatility, which can lead to poor chromatographic performance, including peak tailing and adsorption.[2][3] This guide details field-proven methodologies, focusing on headspace GC (HS-GC) with flame ionization detection (FID), inert column technologies, and advanced sample preparation techniques to overcome these analytical hurdles. We will explore the causality behind method parameter selection, present a detailed protocol, and discuss alternative strategies such as derivatization.

The Analytical Challenge: Understanding Volatile Amines

The analysis of volatile amines by GC is notoriously difficult. The primary obstacles stem from their inherent physicochemical properties:

  • Basicity and Polarity: The lone pair of electrons on the nitrogen atom makes amines basic and highly polar. This leads to strong interactions with any acidic active sites within the GC system, such as silanol groups on the surface of the inlet liner and the capillary column.[3][4] These interactions cause nonlinear adsorption effects, resulting in broad, tailing peaks that are difficult to integrate accurately.[2]

  • High Volatility: Low molecular weight amines have low boiling points, requiring careful optimization of GC conditions to ensure sufficient retention for separation from the solvent front and other early-eluting components.[4]

  • Matrix Effects: In pharmaceutical analysis, amine impurities are often present in complex matrices, such as acidic Active Pharmaceutical Ingredients (APIs). Under the elevated temperatures of the GC inlet or headspace vial, basic amines can react with the acidic matrix, preventing their release into the vapor phase and leading to poor recovery and inaccurate quantification.[1][5]

  • Reactivity and Adsorption: Amines can adsorb to any active surface in the sample flow path, from the injection port to the detector. This can lead to a loss of analyte, poor sensitivity, and compromised method precision.[5][6]

Overcoming these challenges requires a holistic approach that addresses the entire analytical workflow, from sample preparation to data acquisition.

The Modern Solution: Headspace GC with System Passivation

For routine quality control, headspace gas chromatography (HS-GC) is a preferred technique due to its simplicity, ease of automation, and ability to avoid introducing non-volatile matrix components into the GC system.[5][7] The key to a successful HS-GC method for volatile amines lies in liberating the free amines from the sample matrix and ensuring the inertness of the analytical flow path.

Mitigating Matrix Effects with Chemical Additives

A critical innovation in amine analysis is the use of a strong, non-volatile organic base as a sample diluent additive. 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has proven highly effective for this purpose.[1][5]

  • Mechanism of Action: DBU is a high-boiling (261 °C), strong organic base (pKa = 13.5).[5] When added to the sample diluent, it preferentially neutralizes any acidic components in the API matrix. This sacrificial action prevents the volatile amine analytes from reacting with the matrix, allowing them to partition freely into the vial headspace for analysis.[1][5] Inorganic bases like sodium hydroxide (NaOH) can also be used to raise the sample pH and facilitate the recovery of volatile amines, particularly in aqueous samples.[5][8][9]

The Cornerstone: Base-Deactivated GC Columns

Standard GC columns are not suitable for amine analysis. The use of a capillary column specifically designed for basic compounds is mandatory.

  • Column Chemistry: Columns like the Restek Rtx-Volatile Amine or Agilent J&W Select CP-Volamine are engineered with a proprietary base deactivation technique that shields the acidic silanol groups on the fused silica surface.[2][10] This creates a highly inert surface that minimizes analyte adsorption, resulting in sharp, symmetrical peaks even for the most challenging small amines like methylamine and dimethylamine.[4][10] These columns often feature a thick film of a stabilized, non-polar stationary phase to provide sufficient retention for highly volatile compounds.[10][11]

Detector Selection
  • Flame Ionization Detector (FID): The FID is a universal detector for organic compounds and is widely used for its robustness, reliability, and wide linear range.[12][13] It is the standard choice when adequate sensitivity can be achieved.

  • Nitrogen-Phosphorus Detector (NPD): The NPD offers significantly higher sensitivity and selectivity for nitrogen-containing compounds compared to the FID.[14] It is an excellent choice for trace-level analysis of amine impurities.

  • Mass Spectrometry (MS): Coupling GC with an MS detector provides the highest level of confidence in peak identification and can be used for structure elucidation and definitive quantification, especially in complex matrices.[15]

Experimental Protocol: HS-GC-FID for Volatile Amines in Pharmaceuticals

This protocol is a generalized method based on validated approaches for the quantification of 14 common volatile amines in pharmaceutical samples.[1][5]

Materials and Reagents
  • Sample Diluent: 5% (v/v) DBU in N,N-Dimethylacetamide (DMAc).

  • Volatile Amine Standards: A stock solution containing the target amines of interest.

  • GC Vials: 20 mL headspace vials with PTFE-lined septa.

  • GC System: A gas chromatograph equipped with a headspace autosampler and a Flame Ionization Detector (FID).

  • GC Column: Rtx-Volatile Amine, 30 m x 0.32 mm ID, 5 µm film thickness (or equivalent base-deactivated column).[15]

Sample and Standard Preparation
  • Standard Preparation: Prepare a series of calibration standards by spiking known amounts of the amine stock solution into the sample diluent.

  • Sample Preparation: Accurately weigh approximately 100 mg of the API or sample into a 20 mL headspace vial.

  • Dilution: Add 1.0 mL of the sample diluent (5% DBU in DMAc) to the vial.

  • Sealing: Immediately cap and crimp the vial to prevent the loss of volatile analytes.

  • Mixing: Gently vortex the vial to ensure complete dissolution of the sample.

Gas Chromatography and Headspace Conditions

The following table summarizes a typical set of starting conditions. These should be optimized for the specific analytes and instrument used.

ParameterValueRationale
GC Column Rtx-Volatile Amine (30 m, 0.32 mm ID, 5.0 µm) or equivalentProvides necessary inertness and retention for volatile bases.[2][15]
Carrier Gas Helium, Constant Flow @ 2.0 mL/minInert carrier gas. Constant flow ensures reproducible retention times with temperature programming.[15]
Oven Program 40°C (hold 4 min), then ramp 25°C/min to 250°C (hold 3 min)Initial low temperature for retention of early eluters; ramp for efficient elution of higher boiling amines.[15]
Inlet Temperature 250°CEnsures rapid volatilization of analytes desorbed from the headspace.
Split Ratio 10:1 (Adjust as needed for sensitivity)Prevents column overloading while maintaining good peak shape.
Detector FID @ 250°CRobust and universal detector for organic compounds.[1]
Headspace Vial Temp 70°C - 90°CSufficient temperature to drive volatile amines into the headspace without degrading the sample.
Headspace Incubation Time 10 - 20 minutesAllows the sample to reach thermal equilibrium for reproducible partitioning into the headspace.[7][15]
Injection Volume 1 mL (Headspace Loop)Standard volume for headspace analysis.
Method Validation and Performance

A validated method should demonstrate acceptable performance for linearity, accuracy, precision, and limits of detection (LOD) and quantitation (LOQ).

ParameterTypical PerformanceSource(s)
Linearity (r²) > 0.99 for all amines[1][16]
Accuracy (% Recovery) 80 - 120% in spiked API matrix[1][5]
Precision (% RSD) < 15% at LOQ, < 10% at higher concentrations[1][15]
LOQ 0.005% to 0.05% w/w relative to 100 mg/mL API[5]

Workflow Visualization

The following diagram illustrates the complete HS-GC workflow for volatile amine analysis.

GC_Amine_Workflow cluster_prep Sample Preparation cluster_hs Headspace Analysis cluster_gc GC Separation & Detection Sample API or Sample Matrix Weigh 1. Weigh Sample (e.g., 100 mg) Sample->Weigh AddDiluent 2. Add Diluent (1 mL) Weigh->AddDiluent Diluent Diluent: 5% DBU in DMAc Diluent->AddDiluent Vial 3. Place in 20 mL Headspace Vial AddDiluent->Vial Seal 4. Cap and Crimp Vial->Seal Incubate 5. Incubate Vial (e.g., 70°C for 10 min) Seal->Incubate Inject 6. Sample Headspace and Inject Incubate->Inject Column 7. Separation on Base-Deactivated Column Inject->Column Detector 8. Detection (FID / NPD / MS) Column->Detector Data 9. Data Acquisition and Analysis Detector->Data

Caption: HS-GC workflow for volatile amine impurity analysis.

Alternative Strategy: Derivatization

When direct analysis is challenging or higher sensitivity is required, derivatization can be employed. This chemical process converts the polar amines into less polar, more volatile, and more thermally stable derivatives, improving their chromatographic behavior.[17][18]

  • Principle: Derivatization replaces the active hydrogen atoms on the amino group with a less polar functional group.[17]

  • Common Reagents:

    • Acylating Agents: Trifluoroacetic anhydride (TFAA) is highly reactive and produces derivatives that are very sensitive to an electron capture detector (ECD).[17][19]

    • Silylating Agents: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace active hydrogens with a trimethylsilyl (TMS) group, reducing polarity and improving peak shape.[17][20]

    • Alkyl Chloroformates: These reagents react with amines to form stable carbamate derivatives.[17]

  • Considerations: While effective, derivatization adds complexity and time to sample preparation and requires careful optimization to ensure complete reaction and avoid byproduct interference.[4] It can also be used to separate enantiomers of chiral amines by using a chiral derivatizing agent.[17][21]

Conclusion

The successful analysis of volatile amine impurities by gas chromatography is achievable through a systematic approach that directly addresses their challenging chemical nature. The combination of static headspace sampling, the use of a matrix-passivating additive like DBU, and separation on a specially designed base-deactivated capillary column provides a robust, sensitive, and reliable method suitable for high-throughput quality control environments.[1][2] By understanding the fundamental principles behind each methodological choice—from sample preparation to column selection—researchers and drug development professionals can develop and validate high-quality analytical methods to ensure product safety and regulatory compliance.

References

  • N.A. (2021). Derivatization‐free determination of short‐chain volatile amines in human plasma and urine by headspace gas chromatography‐mass spectrometry - PMC. National Center for Biotechnology Information. [Link]

  • You, C., Ho, T., Rucker, V., Yeh, J., & Wang, L. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Royal Society of Chemistry. [Link]

  • LCGC Staff (2018). Generic GC–FID for Volatile Amine Quantitation in Pharma. LCGC International. [Link]

  • Scribd (n.d.). Derivatization of Amines. Scribd. [Link]

  • Kataoka, H., Iwado, A., Miyamoto, Y., & Makita, M. (1991). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. [Link]

  • You, C., Ho, T., Rucker, V., Yeh, J., & Wang, L. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. RSC Publishing. [Link]

  • Restek Corporation (n.d.). Robust GC Analysis of Volatile Amines on the Rtx-Volatile Amine Column. Restek. [Link]

  • Agilent Technologies, Inc. (2010). Determination of Volatile Amines using an Agilent J&W Select CP-Volamine GC Column. Agilent. [Link]

  • You, C., et al. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. ResearchGate. [Link]

  • de Zeeuw, J., Stricek, R., & Stidsen, G. (n.d.). Advanced Capillary Column Technology Improves Analysis of Volatile Amines. International Labmate. [Link]

  • Klick, S., & Wesseling, T. (2011). Experimental Considerations in Headspace Gas Chromatography. Pharmaceutical Technology. [Link]

  • Phenomenex (n.d.). Derivatization for Gas Chromatography. Phenomenex. [Link]

  • de Zeeuw, J. (2011). An Advanced Base-Deactivated Capillary Column for Analysis of Volatile Amines, Ammonia, and Alcohols. American Laboratory. [Link]

  • Perkins, M. J. B., & Langford, D. (2021). High-throughput Headspace Analysis of Volatile Nitrosamines and their Secondary Amine Precursors. LCGC International. [Link]

  • Cree, C., Airs, R., & Chance, R. (2024). Automated Method for the Sensitive Analysis of Volatile Amines in Seawater. National Center for Biotechnology Information. [Link]

  • Air Toxics Ltd. (n.d.). TRACE ANALYSIS OF VOLATILE AMINES IN AIR/GAS SAMPLES. ResearchGate. [Link]

  • Wiley Analytical Science (2018). New GC investigation of chiral amine separation. [Link]

  • Agilent Technologies, Inc. (n.d.). C1 – C3 amines Analysis of volatile amines in DMA. LabRulez GCMS. [Link]

  • Agilent Technologies, Inc. (n.d.). C2 – C7 Amines Analysis of volatile amines on medium- and wide-bore columns. Agilent. [Link]

Sources

Method

Reductive amination techniques for synthesizing N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

An Application Note for the Synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine via Reductive Amination Abstract This comprehensive application note provides a detailed, field-proven guide for the synthesis of the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the Synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine via Reductive Amination

Abstract

This comprehensive application note provides a detailed, field-proven guide for the synthesis of the secondary amine, N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine. The synthetic strategy is bifurcated into two primary stages: the initial preparation of the key precursor, 2-(2-isopropylphenoxy)ethanamine, followed by a highly selective, one-pot reductive amination. We emphasize the rationale behind methodological choices, focusing on robust and scalable reactions such as the Williamson ether synthesis and the Gabriel synthesis for precursor preparation. The core of this guide is a modern reductive amination protocol utilizing sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent that circumvents the toxicity and side reactions associated with traditional reagents.[1][2][3] This document is designed for researchers and drug development professionals, offering step-by-step protocols, mechanistic insights, characterization data, and troubleshooting advice to ensure reproducible and high-yield synthesis.

Introduction

Secondary amines are a foundational structural motif in a vast array of pharmaceuticals, agrochemicals, and specialty materials. Their synthesis requires methods that are not only efficient but also highly selective to prevent the formation of over-alkylated byproducts.[4][5] Reductive amination stands out as one of the most powerful and widely used strategies for C-N bond formation, converting a carbonyl group and an amine into a more substituted amine via an imine or iminium ion intermediate.[6][7]

This guide focuses on the synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine, a molecule incorporating both an ether linkage and a secondary amine. The outlined synthetic pathway is designed for clarity, efficiency, and safety. It begins with commercially available 2-isopropylphenol and proceeds through stable, isolable intermediates. The final reductive amination step employs sodium triacetoxyborohydride (NaBH(OAc)₃), a reagent of choice for its remarkable selectivity in reducing iminium ions in the presence of aldehydes, its operational simplicity in one-pot procedures, and its superior safety profile compared to agents like sodium cyanoborohydride.[3][8][9]

Overall Synthetic Workflow

The synthesis is a three-step process commencing with 2-isopropylphenol. The first two steps are dedicated to constructing the primary amine precursor, which is then used in the final reductive amination step.

G cluster_0 Part 1: Precursor Synthesis cluster_1 Part 2: Final Product Synthesis A 2-Isopropylphenol B 2-(2-Isopropylphenoxy)ethanol A->B  Williamson Ether Synthesis (NaOH, 2-Chloroethanol) C N-[2-(2-Isopropylphenoxy)ethyl]phthalimide B->C  Mitsunobu or Halogenation + Gabriel Synthesis (Potassium Phthalimide) D 2-(2-Isopropylphenoxy)ethanamine C->D  Hydrazinolysis (Hydrazine Hydrate) F N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine D->F  Reductive Amination (NaBH(OAc)₃, DCE) E Propanal E->F

Caption: Overall workflow for the synthesis of the target compound.

Part 1: Synthesis of the Primary Amine Precursor

Step 1: Williamson Ether Synthesis of 2-(2-Isopropylphenoxy)ethanol

Principle: The Williamson ether synthesis is a robust and fundamental reaction in organic chemistry for forming ethers.[10] It proceeds via an SN2 mechanism where a deprotonated alcohol (alkoxide) acts as a nucleophile to displace a halide from an alkyl halide.[11][12] In this protocol, the phenolic hydroxyl group of 2-isopropylphenol is deprotonated by sodium hydroxide to form a sodium phenoxide intermediate, which is significantly more nucleophilic than the neutral phenol. This phenoxide then attacks 2-chloroethanol to form the desired ether linkage.

Protocol:

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-isopropylphenol (1.0 eq), ethanol (approx. 3 mL per gram of phenol), and sodium hydroxide pellets (1.1 eq).

  • Deprotonation: Stir the mixture at room temperature for 30 minutes. The solution will warm slightly as the base dissolves and reacts with the phenol.

  • Alkylation: Add 2-chloroethanol (1.2 eq) to the flask.

  • Reaction: Heat the mixture to reflux (approx. 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Work-up: After the reaction is complete, cool the flask to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting residue, add 100 mL of deionized water and 100 mL of diethyl ether. Transfer the mixture to a separatory funnel. Shake and allow the layers to separate.

  • Washing: Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) to remove any unreacted phenol, and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield 2-(2-isopropylphenoxy)ethanol as a crude oil, which can be purified by vacuum distillation if necessary.

Step 2: Gabriel Synthesis of 2-(2-Isopropylphenoxy)ethanamine

Principle: The Gabriel synthesis is a superior method for preparing primary amines from alkyl halides, as it elegantly avoids the over-alkylation that plagues direct alkylation with ammonia.[13][14] The method uses the phthalimide anion as an ammonia surrogate.[15][16] The nitrogen in phthalimide is non-nucleophilic, but its anion is an excellent nucleophile that performs a single SN2 displacement. The primary amine is then liberated in a subsequent step. This protocol first converts the intermediate alcohol to an alkyl bromide, followed by the Gabriel reaction sequence.

Protocol:

A. Halogenation of 2-(2-Isopropylphenoxy)ethanol

  • Setup: In a flask cooled in an ice bath (0°C), dissolve 2-(2-isopropylphenoxy)ethanol (1.0 eq) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (0.4 eq) dropwise while maintaining the temperature below 5°C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Carefully pour the reaction mixture over ice water and extract with DCM. Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄, filter, and concentrate to yield 1-(2-bromoethoxy)-2-isopropylbenzene. Use this crude product directly in the next step.

B. N-Alkylation and Hydrazinolysis

  • Setup: To a round-bottom flask, add potassium phthalimide (1.2 eq) and anhydrous N,N-dimethylformamide (DMF) (approx. 4 mL per gram of phthalimide).

  • Alkylation: Add the crude 1-(2-bromoethoxy)-2-isopropylbenzene (1.0 eq) dissolved in a minimal amount of DMF to the phthalimide suspension.

  • Reaction: Heat the mixture to 90°C and stir for 3-5 hours until TLC analysis indicates consumption of the alkyl bromide.

  • Amine Liberation: Cool the reaction mixture to room temperature. Add ethanol (same volume as DMF used) followed by hydrazine hydrate (1.5 eq).

  • Phthalhydrazide Precipitation: Heat the mixture to reflux for 2 hours. A thick white precipitate (phthalhydrazide) will form.

  • Work-up: Cool the mixture to room temperature and filter to remove the precipitate. Wash the solid with cold ethanol.

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the residue in DCM and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. The resulting crude 2-(2-isopropylphenoxy)ethanamine can be purified by vacuum distillation to yield a clear, colorless oil.

Part 2: Reductive Amination Protocol

Principles and Reagent Selection

Reductive amination is a two-stage process that occurs in a single pot: the formation of an iminium ion followed by its reduction.[17][18]

  • Iminium Ion Formation: The primary amine, 2-(2-isopropylphenoxy)ethanamine, acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanal. This is followed by dehydration to form a transient imine, which is readily protonated under mildly acidic conditions to form a stable iminium ion.

  • Hydride Reduction: A selective reducing agent then delivers a hydride ion to the electrophilic carbon of the iminium ion, yielding the final secondary amine.

Choice of Reducing Agent: The success of a one-pot reductive amination hinges on a reducing agent that reduces the iminium ion much faster than it reduces the starting aldehyde.[19]

  • Sodium Borohydride (NaBH₄): Unselective; will readily reduce the starting aldehyde, leading to alcohol byproducts and reduced yield.[5]

  • Sodium Cyanoborohydride (NaBH₃CN): Highly selective for the iminium ion at pH 6-8.[1] However, it is extremely toxic, and its use can result in cyanide contamination of the product and waste stream.[1][20][21]

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): The preferred reagent. It is a mild, non-toxic borohydride that exhibits remarkable selectivity for imines and iminium ions over ketones and aldehydes.[3][8] The steric bulk and electron-withdrawing acetoxy groups attenuate its reactivity, making it ideal for one-pot procedures without significant reduction of the starting carbonyl.[2][3] It is typically used in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[8][9]

Caption: Mechanism of reductive amination with NaBH(OAc)₃.

Detailed Protocol for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
  • Setup: In a dry 250 mL round-bottom flask under a nitrogen atmosphere, dissolve 2-(2-isopropylphenoxy)ethanamine (1.0 eq) in 1,2-dichloroethane (DCE) (approx. 10 mL per gram of amine).

  • Aldehyde Addition: Add propanal (1.1 eq) to the solution and stir the mixture at room temperature for 20-30 minutes to allow for initial imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) to the mixture portion-wise over 15 minutes. The reaction may be mildly exothermic.

  • Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction's progress by TLC or GC-MS until the starting amine is consumed.

  • Quenching: Once the reaction is complete, carefully quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

  • Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 50 mL).

  • Washing and Drying: Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous Na₂SO₄.

  • Concentration: Filter the solution and remove the solvent under reduced pressure to yield the crude product.

Part 3: Purification and Characterization

Purification

The crude N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is typically purified by flash column chromatography on silica gel.

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 2% ethyl acetate and gradually increasing) is often effective. The polarity may need to be adjusted based on TLC analysis.

  • Procedure: Dissolve the crude oil in a minimal amount of DCM and adsorb it onto a small amount of silica gel. After drying, load this solid onto the column. Elute with the chosen solvent system, collecting fractions and combining those that contain the pure product as determined by TLC.

Analytical Characterization Data

The following table summarizes the expected analytical data for the pure final product.

AnalysisExpected Results
Appearance Colorless to pale yellow oil
Molecular Formula C₁₄H₂₃NO
Molecular Weight 221.34 g/mol
¹H NMR (CDCl₃) δ ~7.2-6.8 (m, 4H, Ar-H), 4.0 (t, 2H, -O-CH₂-), 2.9 (t, 2H, -CH₂-N-), ~3.3 (sept, 1H, -CH(CH₃)₂), ~2.6 (t, 2H, -N-CH₂-CH₂-), ~1.6 (sext, 2H, -CH₂-CH₃), ~1.2 (d, 6H, -CH(CH₃)₂), ~0.9 (t, 3H, -CH₂-CH₃) ppm.
¹³C NMR (CDCl₃) δ ~155 (Ar-C-O), ~142 (Ar-C-iPr), ~126-120 (Ar-C), ~112 (Ar-C), ~68 (-O-CH₂-), ~52 (-N-CH₂-), ~50 (-N-CH₂-), ~27 (-CH(CH₃)₂), ~23 (-CH₂-CH₃), ~22 (-CH(CH₃)₂), ~12 (-CH₃) ppm.
Mass Spec (ESI+) m/z = 222.18 [M+H]⁺
IR (neat) ν ~3300 (N-H stretch, weak), 2960-2850 (C-H stretch), 1590, 1490 (C=C stretch, aromatic), 1240 (C-O stretch, ether) cm⁻¹

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive reducing agent (NaBH(OAc)₃ is moisture-sensitive). Insufficient reaction time.Use a fresh bottle of NaBH(OAc)₃ or dry it under vacuum. Allow the reaction to run longer, monitoring by TLC/GC-MS.
Starting Amine Remains Aldehyde may have evaporated (propanal is volatile). Stoichiometry is incorrect.Add an additional 0.2-0.3 eq of propanal. Re-verify the molar equivalents of all reagents.
Formation of Alcohol Byproduct Use of a non-selective reducing agent (e.g., NaBH₄). Contamination of NaBH(OAc)₃ with NaBH₄.Ensure you are using NaBH(OAc)₃. Use a reliable commercial source.
Dialkylation Product Observed This is less common with primary amines but possible if the product reacts with another equivalent of aldehyde.This is generally kinetically disfavored. Ensure correct stoichiometry. A stepwise procedure (imine formation first, then addition of reductant) may help.[8]

Safety Precautions

  • General: All manipulations should be performed in a well-ventilated fume hood. Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is mandatory.

  • 2-Chloroethanol: Toxic and corrosive. Avoid skin contact and inhalation.

  • Phosphorus Tribromide (PBr₃): Highly corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.

  • Hydrazine Hydrate: Toxic, corrosive, and a suspected carcinogen. Use only in a fume hood and avoid all contact.

  • Propanal: Flammable liquid with a low boiling point. Keep away from ignition sources.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃): Reacts with water to release flammable gases. Handle in a dry environment.

  • 1,2-Dichloroethane (DCE): A suspected carcinogen. Use with appropriate engineering controls.

References

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2003). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). ACS Symposium Series. Available at: [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Chemistry Steps. (2024). Reductive Amination. Available at: [Link]

  • Organic Chemistry Portal. Sodium triacetoxyborohydride. Available at: [Link]

  • Myers, A. G. (n.d.). Reductive Amination of Aldehydes and Ketones. Harvard University Chemistry 115 Handout. Available at: [Link]

  • Wikipedia. (2024). Reductive amination. Available at: [Link]

  • Quick Company. (n.d.). A Process For The Preparation Of Isopropyl Phenol From Nitro Cumene. Available at: [Link]

  • RSC Publishing. (2021). The mechanism of direct reductive amination of aldehyde and amine with formic acid catalyzed by boron trifluoride complexes: insights from a DFT study. Available at: [Link]

  • YouTube. (2019). Reductive Amination Reaction mechanism - Simple. Available at: [Link]

  • Chemistry Stack Exchange. (2019). Reductive amination in case of secondary amines. Available at: [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of isopropyl (2-isopropylphenyl) ether. Available at: [Link]

  • G-Biosciences. (n.d.). Sodium Cyanoborohydride. Available at: [Link]

  • Google Patents. (n.d.). CN1197055A - 2,6-isopropyl-phenol preparing method.
  • Organic Syntheses. (1972). Reductive Amination with Sodium Cyanoborohydride: N,N-Dimethylcyclohexylamine. Org. Synth., 52, 124. Available at: [Link]

  • Stanford University. (n.d.). Sodium Cyanoborohydride SOP. Available at: [Link]

  • Chemistry Steps. (2022). The Williamson Ether Synthesis. Available at: [Link]

  • University of Missouri–St. Louis. (n.d.). The Williamson Ether Synthesis. Available at: [Link]

  • Cambridge University Press. (n.d.). Gabriel Synthesis. Available at: [Link]

  • Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Available at: [Link]

  • Wikipedia. (2024). Williamson ether synthesis. Available at: [Link]

  • Chemistry LibreTexts. (2023). Gabriel Synthesis. Available at: [Link]

  • Wikipedia. (2024). Gabriel synthesis. Available at: [Link]

  • Synthetic Communications. (2013). Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. 43(11), 1546-1552. Available at: [Link]

  • Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Available at: [Link]

  • PMC. (2023). N-alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Available at: [Link]

  • Chemistry Steps. (2020). The Gabriel Synthesis of Primary Amines. Available at: [Link]

  • Google Patents. (n.d.). US3864402A - Purification of secondary alkyl amines.
  • Master Organic Chemistry. (2025). The Gabriel Synthesis. Available at: [Link]

  • OpenBU. (2011). Reductive Amination Reaction. Available at: [Link]

  • The Hive. (2002). Titanium(IV)isopropoxide reductive amination. Available at: [Link]

  • Research Square. (n.d.). N-alkylation of Amines with primary/secondary alcohols using novel Cobalt(II) inverse triazolyl-pyridine complex. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Guide: Troubleshooting HPLC Peak Tailing for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

Molecule Analysis & Problem Definition Compound: N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Functional Classification: Lipophilic Secondary Amine Predicted pKa: ~9.5 – 10.2 (Secondary Amine) The Challenge: This molecu...

Author: BenchChem Technical Support Team. Date: February 2026

Molecule Analysis & Problem Definition

Compound: N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Functional Classification: Lipophilic Secondary Amine Predicted pKa: ~9.5 – 10.2 (Secondary Amine)

The Challenge: This molecule presents a classic "dual-retention" problem. The isopropyl-phenoxy tail drives hydrophobic retention (Reverse Phase), while the secondary amine—protonated (


) at standard HPLC pH (2–8)—acts as a cation. This cation interacts strongly with residual ionized silanols (

) on the silica support, causing the peak to "drag" or tail significantly.[1][2][3]

Diagnostic Metrics: Is Your Peak Actually Tailing?

Before altering chemistry, quantify the distortion. Visual inspection is subjective; calculated metrics are objective.

MetricFormulaAcceptance CriteriaApplication
USP Tailing Factor (

)


Standard QC/Compliance (measured at 5% height).
Asymmetry Factor (

)


Troubleshooting/R&D (measured at 10% height).
  • 
     : Peak width at 5% height.[4]
    
  • 
     : Distance from peak front to center at 5% height.
    
  • 
     : Front half width at 10% height.
    
  • 
     : Back half width at 10% height.
    

Critical Insight: If


, the issue is likely chemical (silanol interaction). If 

but peaks are broad, consider physical issues (column void, extra-column volume).

Root Cause Analysis: The Silanol Effect[6][7][8]

For secondary amines, 90% of tailing issues stem from Silanol Cation Exchange .

Mechanism Visualization

The following diagram illustrates the competitive binding mechanism that causes tailing and how additives (like TEA) resolve it.

SilanolMechanism Silica Silica Surface (Stationary Phase) Silanol Ionized Silanol (SiO-) Silica->Silanol Surface Defect Amine Target Analyte (Protonated Amine +) Silanol->Amine Ionic Attraction Masked Masked Silanol (SiO- ... TEA+) Silanol->Masked Blocked Tailing PEAK TAILING (Slow Desorption) Amine->Tailing Retained too long Elution Symmetrical Elution Amine->Elution Hydrophobic Retention Only TEA Triethylamine (TEA) (Sacrificial Base) TEA->Silanol High Concentration Competition Masked->Amine Repulsion/No Binding

Figure 1: Mechanism of Silanol Interaction. The target amine binds to ionized silanols (Red path), causing tailing.[1][2] Adding TEA (Green path) blocks these sites, forcing the analyte to interact only with the C18 phase.

Troubleshooting Protocols

Protocol A: The "Sacrificial Base" (Mobile Phase Modifier)

Logic: Introduce a competitive amine (Triethylamine - TEA) that saturates the silanol sites, preventing the target molecule from binding to them.[5]

  • Preparation: Add 5–10 mM Triethylamine (TEA) to the aqueous mobile phase.

  • pH Adjustment: You MUST adjust the pH after adding TEA. TEA is basic; if unadjusted, it will raise pH > 10 and dissolve standard silica columns.

    • Target pH: 3.0 (using Phosphoric Acid).

  • Validation Step:

    • Run the standard (no TEA). Record

      
      .
      
    • Run the modifier method (with TEA). Record

      
      .
      
    • Success Criteria:

      
       improvement.
      
Protocol B: The "Chaotropic" Approach (TFA)

Logic: If TEA is incompatible (e.g., MS detection sensitivity issues), use Trifluoroacetic Acid (TFA). TFA acts as an ion-pairing agent and a chaotrope, "masking" the positive charge of the amine.

  • Concentration: Use 0.05% to 0.1% v/v TFA in both Mobile Phase A (Water) and B (Organic).

  • Mechanism:

    
    
    
  • Warning: TFA suppresses ionization in LC-MS. If using MS, switch to Formic Acid + Ammonium Formate, though tailing reduction is less effective than TFA.

Protocol C: The "High pH" Strategy (Hybrid Columns Only)

Logic: At pH > 10, the secondary amine (pKa ~10) becomes deprotonated (neutral). Neutral amines do not interact with silanols.

  • Requirement: You must use a Hybrid Particle Column (e.g., Waters XBridge BEH, Agilent Poroshell HPH). Standard silica dissolves above pH 8.

  • Buffer: 10 mM Ammonium Bicarbonate or Ammonium Hydroxide (pH 10.5).

  • Benefit: often increases retention of the lipophilic tail while sharpening the peak.

Systematic Troubleshooting Workflow

Follow this decision tree to resolve the tailing issue efficiently.

TroubleshootingTree Start Start: Peak Tailing Detected (As > 1.5) CheckCol Check Column Type Start->CheckCol IsSilica Standard Silica (Type A/B)? CheckCol->IsSilica IsHybrid Hybrid / Polymer? CheckCol->IsHybrid ActionLowPH Protocol A: Add 5mM TEA + pH 3.0 IsSilica->ActionLowPH Cannot go High pH ActionHighPH Protocol C: Switch to pH 10.5 (Ammonium Bicarbonate) IsHybrid->ActionHighPH Most Effective CheckResult Check Asymmetry (As) ActionLowPH->CheckResult ActionHighPH->CheckResult Solved As < 1.3 Issue Resolved CheckResult->Solved Success NotSolved As > 1.5 Persists CheckResult->NotSolved Failure MassOverload Check Mass Overload (Dilute Sample 1:10) NotSolved->MassOverload DeadVol Check System Dead Volume (Tubing/Fittings) MassOverload->DeadVol If dilution fails

Figure 2: Troubleshooting Decision Tree. Follow the path based on your column chemistry capabilities.

Frequently Asked Questions (FAQs)

Q: Can I use TEA with LC-MS? A: It is not recommended. TEA causes significant signal suppression and can contaminate the source, leading to persistent background noise. For LC-MS, use Ammonium Formate (10mM) adjusted to pH 3.0 with Formic Acid, or use a high-quality end-capped column (e.g., C18 with embedded polar groups) to minimize silanol activity without aggressive additives.

Q: My peak is tailing, but also splitting. Is this silanol activity? A: Likely not. Peak splitting usually indicates a physical issue:

  • Blocked Frit: Particulates at the column inlet. Reverse flush the column (if permitted by manufacturer).[1]

  • Sample Solvent Mismatch: If your sample is dissolved in 100% Methanol but your mobile phase starts at 90% Water, the analyte precipitates or travels faster than the mobile phase initially. Solution: Dissolve sample in the starting mobile phase.

Q: Why does the tailing worsen as the column gets older? A: Acid hydrolysis strips the bonded phase (C18) and the end-capping, exposing the raw silica underneath. This increases the number of free silanols (


) available to bind your amine. If Protocol A (TEA) stops working, the column is likely chemically degraded and needs replacement.

References

  • Dolan, J. W. (2003). "Peak Tailing and Resolution." LCGC North America, 21(6). Link

  • McCalley, D. V. (2010). "Analysis of basic solutes by reversed-phase high-performance liquid chromatography." Journal of Chromatography A, 1217(6), 858-880. Link

  • Waters Corporation. "Beginners Guide to Liquid Chromatography: Troubleshooting." Link

  • Agilent Technologies. "LC Troubleshooting: Peak Shape Issues." Agilent Technical Support. Link

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[4] Link

Sources

Optimization

Optimizing yield during the synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

Overview & Chemical Strategy User Query: "How do I maximize yield and selectivity when synthesizing N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine?" Executive Summary: The synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-1-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Overview & Chemical Strategy

User Query: "How do I maximize yield and selectivity when synthesizing N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine?"

Executive Summary: The synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine involves two critical nucleophilic substitutions. The primary yield-limiting factors are the steric hindrance of the ortho-isopropyl group during ether formation and polyalkylation (over-reaction) during the amine formation.

This guide replaces standard textbook protocols with optimized industrial workflows designed to suppress these specific side reactions.

The Reaction Pathway

The synthesis is best approached via a stepwise alkylation strategy to maintain control over stoichiometry.

ReactionScheme Start 2-Isopropylphenol (Steric Bulk) Intermed Intermediate: 2-(2-Isopropylphenoxy)ethyl chloride Start->Intermed Step 1: Williamson Ether Synthesis (Selectivity: Br > Cl) Reagent1 1-Bromo-2-chloroethane (Bifunctional Electrophile) Reagent1->Intermed Product Target: N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Intermed->Product Step 2: Amination (SN2 Substitution) Reagent2 n-Propylamine (Nucleophile) Reagent2->Product

Figure 1: Stepwise synthetic pathway highlighting the bifunctional nature of the linker and the sequential substitution strategy.

Phase 1: The Ether Linkage (Williamson Ether Synthesis)

Objective: Synthesize 2-(2-isopropylphenoxy)ethyl chloride. Critical Challenge: The ortho-isopropyl group creates significant steric hindrance, slowing the nucleophilic attack. Additionally, the use of 1-bromo-2-chloroethane requires high selectivity (displacing Br only) to prevent dimerization.

Optimized Protocol
ParameterRecommendationRationale
Solvent Acetonitrile (MeCN) or DMFPolar aprotic solvents stabilize the phenoxide anion and enhance nucleophilicity [1].
Base Potassium Carbonate (K₂CO₃)Weaker than NaH, preventing elimination (E2) side reactions common with hindered substrates.
Linker Stoichiometry 3.0 - 4.0 EquivalentsHigh excess of 1-bromo-2-chloroethane is mandatory to statistically favor mono-substitution (Ph-O-CH₂CH₂-Cl) over dimerization (Ph-O-CH₂CH₂-O-Ph).
Temperature Reflux (MeCN) or 60-70°C (DMF)Sufficient energy to overcome steric barrier without triggering elimination.
Troubleshooting Guide (FAQ)

Q: My reaction is stalling at 60% conversion. Should I add more base? A: No. If you used K₂CO₃, the issue is likely mass transfer or anion solvation , not base depletion.

  • Action: Add a phase transfer catalyst (e.g., 5 mol% Tetrabutylammonium bromide, TBAB). This helps the sterically hindered phenoxide ion enter the organic phase and attack the alkyl halide [2].

Q: I am seeing a "dimer" impurity (Ph-O-CH₂CH₂-O-Ph). A: This indicates your ratio of alkyl halide to phenol is too low.

  • Action: Increase 1-bromo-2-chloroethane to 4.0 equivalents. The excess can be recovered by distillation later.

Q: I see vinyl phenols in my NMR. A: You are seeing elimination products.

  • Action: Lower the reaction temperature. If using NaH, switch immediately to K₂CO₃ or Cs₂CO₃. Strong bases strip protons from the ethyl chain leading to elimination.

Phase 2: Amination (The Selectivity Challenge)

Objective: Convert the chloride intermediate to the secondary amine. Critical Challenge: Polyalkylation . The product (secondary amine) is often more nucleophilic than the starting material (primary amine), leading to tertiary amine byproducts.

Optimized Protocol
ParameterRecommendationRationale
Amine Stoichiometry 10:1 to 20:1 (Amine:Halide)A massive excess of n-propylamine renders the statistical probability of a second attack negligible [3].
Catalyst Sodium Iodide (NaI) - 10 mol%Finkelstein Condition: Converts the unreactive alkyl chloride to a reactive alkyl iodide in situ, accelerating the reaction at lower temperatures [4].
Solvent Ethanol or Pure n-PropylamineProtic solvents can assist in solvating the leaving group. Using the amine itself as the solvent is the most effective way to ensure high equivalents.
Troubleshooting Logic Tree

Troubleshooting Problem Low Yield in Amination Step Check1 Check TLC/LCMS: Is Starting Material Remaining? Problem->Check1 Check2 Check TLC/LCMS: Is Tertiary Amine Forming? Check1->Check2 No Solution1 Reactivity Issue: 1. Add 10-20 mol% NaI (Finkelstein). 2. Increase Temp (sealed tube). Check1->Solution1 Yes Solution2 Selectivity Issue: 1. Increase Propylamine ratio (to 20eq). 2. Dilute reaction volume. Check2->Solution2 Yes Solution3 Elimination Issue: Reduce Temp. Avoid strong external bases. Check2->Solution3 No (Other impurities)

Figure 2: Decision matrix for diagnosing yield loss during the amination of the alkyl chloride.

FAQ: Amination Specifics

Q: Can I use 1 equivalent of propylamine and 1 equivalent of base (e.g., TEA) to save money? A: Absolutely not. This is the most common cause of failure. In a 1:1 ratio, as soon as the product forms, it competes with the starting material for the alkyl halide. You will end up with a mixture of:

  • 50% Unreacted Chloride

  • 25% Desired Secondary Amine

  • 25% Undesired Tertiary Amine

  • Result: Impossible purification and low yield.

Q: How do I remove the excess propylamine? A: Propylamine has a low boiling point (~48°C). It can be easily stripped off using a rotary evaporator. Do not use acid extraction until after the excess amine is removed by distillation.

Isolation & Purification Strategy

Even with optimized chemistry, trace impurities occur. The physical properties of the amine allow for a "Self-Validating" purification system.

  • Acid-Base Workup (The "Purification Switch"):

    • Evaporate excess propylamine.

    • Dissolve residue in DCM/Ether.

    • Extract with 1M HCl: The amine product moves to the aqueous layer (as the salt). Neutral organic impurities (unreacted ether, phenols) stay in the organic layer.

    • Wash Aqueous Layer: Wash the acidic aqueous layer with fresh ether to remove trapped organics.

    • Basify: Treat aqueous layer with NaOH (pH > 12). The amine becomes free-base and oils out.

    • Final Extraction: Extract the basic aqueous layer with DCM to recover pure amine.

  • Salt Formation (Optional for Solids):

    • If the free base is an oil, convert it to the Hydrochloride or Oxalate salt. These salts often crystallize, providing a final purification step without chromatography.

References

  • Williamson, A. W. (1850).[1] "Theory of Aetherification." Philosophical Magazine, 37, 350–356. (Foundational mechanism for ether synthesis).

  • BenchChem. (2025).[2] "Improving reaction conditions for Williamson ether synthesis." Technical Protocols. (Optimization of phase transfer conditions).

  • Lumen Learning. (n.d.). "Preparation of Amines: Nucleophilic Substitution." Organic Chemistry II. (Stoichiometry requirements for suppressing polyalkylation).

  • Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 43, 1528. (Iodide catalysis mechanism).

Sources

Troubleshooting

Resolving co-elution issues of Tamsulosin and N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

The following technical guide addresses the chromatographic separation of Tamsulosin (an amphoteric sulfonamide-amine) from N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine (a hydrophobic, basic amine impurity). Topic: Reso...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide addresses the chromatographic separation of Tamsulosin (an amphoteric sulfonamide-amine) from N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine (a hydrophobic, basic amine impurity).

Topic: Resolving Co-elution of Tamsulosin and N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Document ID: TS-TAM-042 Last Updated: 2026-02-25

Executive Summary & Chemical Context

This guide addresses the separation of the active pharmaceutical ingredient (API) Tamsulosin from a specific structural analog/impurity: N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine (hereafter referred to as Impurity-IP ).

The Separation Challenge

Co-elution occurs because both molecules possess a hydrophobic "tail" and a basic secondary amine, resulting in similar retention behaviors on standard C18 columns at acidic pH.

  • Tamsulosin: Contains a sulfonamide group (pKa ~10.2, acidic) and a secondary amine (pKa ~8.4, basic). It has two aromatic systems.[1]

  • Impurity-IP: Contains an isopropyl group (highly hydrophobic) and a secondary amine , but lacks the sulfonamide moiety . It typically has only one aromatic system (phenoxy).

The Solution Strategy: You must exploit the structural difference—specifically the sulfonamide group on Tamsulosin or the pi-electron density difference (2 rings vs. 1 ring)—to force separation.

Diagnostic Workflow

Use the following logic tree to determine the best resolution strategy for your specific equipment and constraints.

Troubleshooting Start START: Co-elution Observed CheckMS Is Mass Spectrometry (MS) Required? Start->CheckMS ColSelect Selectivity Change: Switch to Phenyl-Hexyl or Biphenyl Column CheckMS->ColSelect Yes (MS Compatible) IonPair Ion-Pairing Method: Add Sodium Perchlorate or Hexanesulfonate CheckMS->IonPair No (UV Only) pHMod pH Modification: Adjust Aqueous pH to 6.5 - 7.0 ColSelect->pHMod If Resolution < 1.5 Success1 Resolution > 2.0 (Pi-Pi Interaction) ColSelect->Success1 Primary Fix Success2 Resolution > 1.5 (Silanol/Ionization Effect) pHMod->Success2 Success3 Resolution > 2.5 (Ion Suppression) IonPair->Success3

Figure 1: Decision matrix for selecting the appropriate chromatographic intervention based on detection method (UV vs. MS).

Troubleshooting Guides & FAQs

Module A: Stationary Phase Selection (The "Pi-Pi" Effect)

Q: I am using a standard C18 column and cannot separate the peaks. Why? A: On a C18 column, separation is driven primarily by hydrophobicity. The isopropyl group on Impurity-IP is highly hydrophobic, which compensates for its lower molecular weight compared to Tamsulosin. This results in similar retention times.

The Fix: Switch to a column that interacts with aromatic rings (Pi-Pi interactions). Tamsulosin possesses two aromatic rings (benzene sulfonamide + phenoxy), whereas Impurity-IP typically possesses only one (phenoxy).

Column ChemistryMechanism of ActionExpected Result
Biphenyl Strong Pi-Pi overlapBest Choice. Tamsulosin (2 rings) will retain significantly longer than Impurity-IP (1 ring).
PFP (Pentafluorophenyl) Dipole-Dipole + Pi-PiExcellent selectivity. Tamsulosin's sulfonamide dipole interacts strongly with the fluorine ring.
Phenyl-Hexyl Mixed Hydrophobic + Pi-PiGood alternative if Biphenyl is unavailable.
C18 Hydrophobicity onlyPoor. Likely causes co-elution.

Protocol:

  • Column: Biphenyl, 150 x 4.6 mm, 2.7 µm (Core-shell).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Methanol (Methanol promotes pi-pi interactions better than Acetonitrile).

Module B: pH Manipulation (The "Sulfonamide Switch")

Q: Can I resolve this by changing the pH? A: Yes, but you must be careful.

  • Low pH (2-3): Both Tamsulosin and Impurity-IP are protonated (Cations) at the secondary amine. Separation is difficult.

  • Mid pH (6.0 - 7.0): The secondary amines remain protonated (pKa ~8.4), but the sulfonamide on Tamsulosin (pKa ~10.2) remains neutral. However, the effective hydrophobicity changes due to the suppression of background silanol interactions.

Critical Insight: Tamsulosin is an amphoteric molecule. While the sulfonamide doesn't deprotonate until pH > 10, running at pH 6.5 often improves peak shape and selectivity for Tamsulosin impurities because it reduces the "tailing" caused by the amine interacting with the silica surface.

Protocol (High pH Strategy - Requires Hybrid Column): If you have a high-pH stable column (e.g., Waters XBridge or Agilent Poroshell HPH):

  • Buffer: 10mM Ammonium Bicarbonate (pH 10.0).

  • Mechanism: At pH 10, the Tamsulosin sulfonamide begins to deprotonate (becoming negative), while the Impurity-IP amine deprotonates (becoming neutral). This massive charge difference creates a huge shift in retention time.

Module C: Ion-Pairing (Non-MS Applications)

Q: I am using UV detection and need a quick fix without buying a new column. A: Use an ion-pairing agent to alter the retention of the amines.

The Fix: Add Sodium Perchlorate or Sodium Hexanesulfonate . Perchlorate forms strong ion pairs with protonated amines in acidic media. Because Tamsulosin and Impurity-IP have different steric environments around their amines (propyl vs. ethyl linkers), the ion-pair formation constants will differ.

Protocol:

  • Mobile Phase A: 10.0 g/L Sodium Perchlorate monohydrate in water, adjusted to pH 2.0 with Phosphoric Acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 20% B to 50% B over 20 minutes.

  • Note: Do not use this method with LC-MS. Perchlorates are non-volatile and will clog the source.

Validated Experimental Parameters

The following method parameters are recommended as a starting point for LC-MS compatible separation.

Recommended Method (Biphenyl/PFP)
ParameterSettingRationale
Column Kinetex Biphenyl or equivalent, 100 x 3.0 mm, 2.6 µmMaximizes selectivity via Pi-Pi interactions.
Mobile Phase A 10mM Ammonium Formate, pH 3.5Buffer maintains amine protonation for solubility.
Mobile Phase B MethanolMeOH enhances pi-pi interactions compared to ACN.
Flow Rate 0.5 mL/minOptimal for 3.0 mm ID columns.
Gradient 0 min: 30% B 10 min: 60% B 15 min: 90% BShallow gradient (3% per min) prevents peak compression.
Temperature 35°CSlightly elevated T improves mass transfer.
Detection UV 225 nmTamsulosin and phenoxy-impurities absorb well here.

References

  • Tamsulosin Hydrochloride Product Monograph . Health Canada Drug Product Database. (2010). Lists pKa values (8.37 amine, 10.23 sulfonamide) and solubility data.[2][3][4] 3

  • Development of Novel Tamsulosin Pellet-Loaded Oral Disintegrating Tablet . National Institutes of Health (PMC). (2023). Discusses dissolution profiles and pKa relevance in formulation and analysis. 2

  • Stability Indicating HPLC Method for Quantification of Solifenacin Succinate & Tamsulosin Hydrochloride . Scientific Research Publishing. (2016). Details gradient methods and buffer selection for Tamsulosin impurity profiling. 5

  • PubChem Compound Summary: Tamsulosin Impurity H . National Library of Medicine. (2025). Provides structural data on des-sulfonamoyl analogs similar to the requested impurity. 6

  • A Validated RP-HPLC Method for the Determination of Impurities in Tamsulosin HCl . SciSpace. (2011). Describes phosphate buffer/acetonitrile gradients for process-related impurities. 7[2]

Sources

Optimization

Improving stability of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine in solution

This technical guide addresses the stability challenges associated with N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine , a lipophilic secondary amine containing a phenoxy ether linkage.[1][2][3] Based on its chemical stru...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the stability challenges associated with N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine , a lipophilic secondary amine containing a phenoxy ether linkage.[1][2][3]

Based on its chemical structure, this compound presents three primary stability vectors: oxidative degradation of the secondary amine, surface adsorption (loss of titer) due to high lipophilicity, and salt disproportionation in solution.

Compound: N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Chemical Class: Phenoxyalkylamine / Secondary Amine Document ID: TS-PHEN-004[1][2][3]

Core Stability Analysis

Before troubleshooting, understand the mechanism of instability. This molecule is not just "degrading"; it is likely interacting with your environment.[1][2][3]

Instability ModeMechanismVisual/Analytical Indicator
Surface Adsorption The hydrophobic isopropyl-phenoxy tail drives the molecule out of aqueous solution and onto container walls (glass/plastic).[1][2][3]Low Recovery: LC-MS shows low concentration, but no degradation peaks.[1][2][3]
Oxidative Dealkylation Secondary amines react with dissolved oxygen or peroxides (common in aged PEG/THF) to form imines or N-oxides.[1][2][3]New Peaks: Appearance of [M+16] (N-oxide) or [M-2] (Imine) peaks; solution yellowing.[1][2][3]
Carbamate Formation The free base amine reacts reversibly with atmospheric CO₂.[2][3]Precipitation/Drift: White crust formation; pH drift in unbuffered solutions.[1][2][3]

Diagnostic Workflow

Use this logic flow to identify the specific root cause of your stability issue.

StabilityDiagnosis Start START: Stability Issue Detected CheckLCMS Analyze via LC-MS/HPLC Start->CheckLCMS Decision1 Is the parent peak area reduced? CheckLCMS->Decision1 Decision1->CheckLCMS No (Re-inject) Decision2 Are new impurity peaks present? Decision1->Decision2 Yes Adsorption ISSUE: Surface Adsorption (Loss of Titer) Decision2->Adsorption No (Clean Chromatogram) Oxidation ISSUE: Oxidative Degradation (N-Oxide/Imine) Decision2->Oxidation Yes (New Peaks) ActionAds Action: Switch to Silanized Glass or LoBind Plastics Adsorption->ActionAds ActionOx Action: Degas Solvents, Add Antioxidant (BHT/Ascorbate) Oxidation->ActionOx Hydrolysis ISSUE: Ether Hydrolysis (Rare: requires strong acid)

Figure 1: Diagnostic logic for distinguishing between chemical degradation (oxidation) and physical loss (adsorption).[1][2][3]

Troubleshooting Guides & FAQs

Category A: Loss of Concentration (No Degradants Visible)

Q: My stock solution (1 mM in DMSO) is stable, but my working solution (1 µM in PBS) loses 40% signal in 2 hours. Why? A: You are experiencing Non-Specific Binding (NSB) .[1][2][3] The isopropyl-phenoxy group makes this molecule highly lipophilic.[1][2][3] In aqueous buffers (PBS), the molecule is energetically driven to stick to the hydrophobic surfaces of standard polypropylene tubes or borosilicate glass.

  • The Fix:

    • Change Containers: Use Silanized Glass (deactivated surface) or Low-Retention (LoBind) polypropylene tubes.[1][2][3]

    • Add a Carrier: If your assay permits, add 0.1% BSA (Bovine Serum Albumin) or 0.01% Tween-20 to the buffer.[1][2][3] This "sacrificial" protein/surfactant coats the walls, keeping your drug in solution.

Q: Can I store the solution in standard glass vials? A: No. Standard borosilicate glass contains silanol groups (-Si-OH) that are negatively charged at neutral pH.[1][2][3] These will ionically bind to the positively charged amine of your compound (cationic exchange).[2]

  • Protocol: See Protocol 1: Passivation of Glassware below.

Category B: Chemical Degradation (New Peaks/Discoloration)

Q: The solution is turning faint yellow after 24 hours. Is this normal? A: No, this indicates oxidation of the secondary amine . Secondary amines react with radical initiators or peroxides to form colored imines or radical species.[1][2][3]

  • The Fix:

    • Check Your Solvent: If using THF or Ethers, test them for peroxides.[1][2] Use only "Anhydrous, Inhibitor-free" grades or fresh bottles.[1][2][3]

    • Eliminate Oxygen: Sparge buffers with Nitrogen or Argon for 15 minutes before preparation.[1][2][3]

    • Acidify: Protonated amines (ammonium salts) are significantly more resistant to oxidation than free bases.[1][2][3] Maintain pH < 6.0 if possible during storage.

Q: I see a +16 Da peak in my Mass Spec. What is it? A: This is the N-oxide .[1][2][3] It forms when the lone pair on the nitrogen attacks dissolved oxygen or peroxides.

  • Prevention: Store stock solutions at -20°C or -80°C under an inert atmosphere (Argon). Avoid repeated freeze-thaw cycles which introduce oxygen bubbles.[1][2][3]

Category C: Solubility & Precipitation

Q: I tried to dissolve the solid in water, but it formed a gummy residue. A: You likely have the Free Base form, which is an oil/gum and insoluble in water.

  • The Fix: You must convert it to a salt or use an organic co-solvent.[2][3]

    • Option A: Dissolve in DMSO or Ethanol first, then dilute into water (keep organic % > 1% if possible).[1]

    • Option B: Add 1 equivalent of HCl to generate the Hydrochloride salt in situ, which is water-soluble.[2][3]

Validated Laboratory Protocols

Protocol 1: Passivation of Glassware (Silanization)

Use this when you must use glass containers for low-concentration (<10 µM) solutions to prevent adsorption.[1][2][3]

Materials:

  • Dimethyldichlorosilane (5% solution in Heptane) - Handle in Fume Hood[1][2][3]

  • Methanol[1][2][3]

  • Clean, dry glass vials

Steps:

  • Fill the vial with the Dimethyldichlorosilane solution.[2][3]

  • Allow to stand for 15 minutes . The silane reacts with surface -OH groups, capping them with hydrophobic methyl groups.[2][3]

  • Decant the solution (can be reused once).[1][2]

  • Rinse the vial twice with Methanol (to remove HCl byproducts).[1][2]

  • Rinse twice with Distilled Water .

  • Bake in an oven at 100°C until dry.

    • Result: A hydrophobic glass surface that repels the amine, keeping it in solution.

Protocol 2: Preparation of Oxygen-Free Stock Solution

Use this to prevent yellowing and N-oxide formation.[1][2][3]

Materials:

  • N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine (Solid or Oil)[1][2][3]

  • Solvent (DMSO or Ethanol, HPLC Grade)

  • Nitrogen or Argon gas source with a glass pipette attachment[2][3]

Steps:

  • Pre-Sparge Solvent: Insert the gas pipette into your pure solvent and bubble gently for 10 minutes.[2][3] This displaces dissolved oxygen.[1][2][3][4]

  • Weighing: Weigh the compound rapidly. If it is an oil/gum, avoid spreading it thin on the weighing boat (increases surface area for oxidation).

  • Dissolution: Add the sparged solvent to the compound.[2][3]

  • Headspace Purge: Before capping the vial, blow a stream of Nitrogen/Argon into the headspace (the air gap above the liquid) for 10 seconds.

  • Seal: Cap tightly immediately. Wrap with Parafilm to prevent gas exchange.[1][2][3]

References & Authority

  • Oxidation of Amines: N-oxidation is a primary degradation pathway for secondary amines in the presence of peroxides or radical initiators.[1][2][3]

    • Source: Challener, C. A. (2001).[1][2] Chiral Drugs. Ashgate Publishing.[1][2][3] (General reference on amine stability in drug synthesis).

    • Mechanistic Support: The reaction of secondary amines with hydrogen peroxide or dissolved oxygen leads to hydroxylamines and nitrones. See: Journal of Organic Chemistry, "Metal-Free Solvent Promoted Oxidation of Benzylic Secondary Amines" .[1][2][3]

  • Adsorption to Surfaces: Cationic lipophilic drugs (like phenoxyalkylamines) exhibit strong adsorption to silicate glass and standard plastics.[1][2][3]

    • Source:Journal of Pharmaceutical Sciences, "Sorption of pharmaceuticals to glass and plastic containers."

    • Verification: "Adsorption of Cationic Peptides to Solid Surfaces of Glass and Plastic."[2][5][6] PLoS ONE, 2015.[1] .[1][2][3] (Demonstrates >90% loss of cationic species to borosilicate glass).[1][2][3][6]

  • Handling of Lipophilic Amines: Standard operating procedures for lipophilic amine drugs (e.g., Propranolol, Phenoxybenzamine) recommend protection from light and moisture.[2]

    • Source:Sigma-Aldrich / Merck Technical Bulletins for Secondary Amines.[1][2][3] .

Disclaimer: This guide is intended for research use only. Always consult the specific Safety Data Sheet (SDS) for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine before handling.

Sources

Troubleshooting

Technical Support Center: Impurity Control for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

[1] Executive Summary N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is a lipophilic secondary amine often encountered as a persistent impurity or unreacted intermediate in the synthesis of alpha-blocker APIs (analogous t...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is a lipophilic secondary amine often encountered as a persistent impurity or unreacted intermediate in the synthesis of alpha-blocker APIs (analogous to Tamsulosin or Silodosin scaffolds).[1][2]

Its removal is critical for two reasons:

  • Process Purity: Its high lipophilicity (LogP ~3.5–4.[1][2]0) causes it to co-elute with APIs during reverse-phase chromatography.[1]

  • Safety (Genotoxicity): As a secondary amine, it is a direct precursor to Nitrosamine Drug Substance Related Impurities (NDSRIs) if exposed to nitrosating agents (nitrites) during downstream processing or formulation.[1][2][3]

This guide provides three validated strategies for the removal of this specific impurity to <0.05% levels (ICH Q3A threshold).

Module 1: Thermodynamic Removal (Acid-Base Extraction)

The First Line of Defense: Because the impurity is a secondary amine with an estimated pKa of ~10.2, it can be selectively protonated and washed into an aqueous phase if the API has a sufficiently different pKa or lipophilicity profile.[2]

The Protocol

Prerequisite: Your API must be neutral, acidic, or a very weak base (pKa < 6).[1][2] If your API is also a strong base, skip to Module 2.[2]

  • Dissolution: Dissolve the crude mixture in a non-polar solvent (DCM or Toluene are preferred over EtOAc due to better phase separation with acidic water).[1][2]

  • Acid Wash (The "pH Swing"):

    • Prepare a 0.5 M NaH₂PO₄ buffer adjusted to pH 5.5 – 6.0 .

    • Why this pH? At pH 6.0, the impurity (pKa ~10) is >99.9% protonated (ionized) and water-soluble.[1] If your API is neutral, it remains in the organic layer.

    • Caution: Do not use strong mineral acids (HCl pH 1) immediately, as this may protonate weak API bases or cause emulsions with the lipophilic "Isopropylphenoxy" tail.

  • Phase Separation: Perform 3x washes. The impurity migrates to the aqueous layer.

  • Polishing: Wash the organic layer once with brine to break any surfactant-like emulsions caused by the amphiphilic nature of the impurity.[1][2]

Visualizing the Logic (Graphviz)

pH_Extraction_Logic Start Crude Mixture (API + Impurity) Decision Is API Basic (pKa > 7)? Start->Decision Route_Acid API is Neutral/Acidic Decision->Route_Acid No Route_Base API is Basic Decision->Route_Base Yes Action_Wash Wash with pH 6.0 Phosphate Buffer Route_Acid->Action_Wash Action_Skip Extraction Ineffective Go to Scavenging (Mod 2) Route_Base->Action_Skip Result_Aq Aqueous Layer: Protonated Impurity (Salt) Action_Wash->Result_Aq Impurity migrates Result_Org Organic Layer: Purified API Action_Wash->Result_Org API remains

Figure 1: Decision tree for determining if pH-controlled extraction is viable based on API basicity.

Module 2: Chemoselective Scavenging (Derivatization)

The "Sniper" Approach: If extraction fails (e.g., your API is also an amine), use a solid-supported scavenger .[1][2] This method exploits the nucleophilicity of the secondary amine impurity to covalently bond it to a solid bead, which is then filtered off.

Recommended Scavengers
Scavenger TypeFunctionalityMechanismSuitability
Isocyanate Resin Polystyrene-N=C=O[1][2]Forms urea linkageBest Choice. Fast kinetics, no byproducts.[2]
Aldehyde Resin Polystyrene-CHOForms enamine/imineGood, but requires reducing agent to make permanent.[1][2]
Anhydride Resin Polystyrene-CO-O-COForms amideEffective but generates acid byproduct.[1][2]
The Protocol (Isocyanate Resin)
  • Ratio Calculation: Calculate the molar amount of impurity (via HPLC w/w%). Add 3.0 equivalents of Isocyanate resin (e.g., SiliaMetS® Isocyanate or similar).[2]

  • Solvent Selection: Use aprotic solvents (DCM, THF, or DMF).[1][2] Avoid alcohols (MeOH/EtOH) as they compete with the isocyanate.

  • Incubation: Stir gently at 25°C for 4–12 hours.

    • Tip: Do not use magnetic stir bars which grind the resin; use an overhead stirrer or shaker.[1][2]

  • Filtration: Filter the suspension through a sintered glass funnel. The impurity remains trapped on the resin.

  • Validation: Check filtrate by HPLC. The secondary amine peak should be absent.

Mechanism of Action

Scavenging_Mechanism Impurity Impurity: Sec-Amine (Nucleophile) Complex Transition State Impurity->Complex Resin Resin: Isocyanate (Electrophile) Resin->Complex Product Solid Urea-Linkage (Trapped on Bead) Complex->Product Covalent Bond Formation

Figure 2: The chemoselective capture of the secondary amine impurity by isocyanate resin.[1]

Module 3: Risk Mitigation (Nitrosamine Control)

Critical Safety Warning: N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is a secondary amine.[1][2] According to ICH M7 and FDA Nitrosamine Guidelines , secondary amines can react with residual nitrites (from water, reagents, or excipients) to form N-nitroso-N-[2-(2-isopropylphenoxy)ethyl]-1-propanamine , a probable mutagen.[1][2]

Control Strategy:

  • Avoid Nitrite Sources: Ensure process water is nitrite-free.[1][2] Avoid using sodium nitrite (NaNO₂) in any step involving this intermediate.[1]

  • Scavenger Addition: If the impurity cannot be removed below 0.05%, add an antioxidant scavenger like Ascorbic Acid or Alpha-Tocopherol to the formulation to inhibit nitrosation.[1][2]

Troubleshooting & FAQs

Q: The impurity co-elutes with my API on HPLC. How do I separate them? A: The "Isopropylphenoxy" group is highly lipophilic.[1][2]

  • Solution: Use a Phenyl-Hexyl column instead of C18.[1] The pi-pi interactions with the aromatic ring of the impurity often provide the necessary selectivity shift that C18 lacks.[1] Alternatively, raise the buffer pH to 9.0 (using Ammonium Bicarbonate) to suppress ionization, which often improves peak shape and separation for basic amines.

Q: I tried acid extraction, but I got a thick emulsion. A: This molecule acts like a surfactant (lipophilic tail + hydrophilic amine head).[1][2]

  • Solution: Add NaCl (Brine) to the aqueous layer to increase ionic strength.[2] If that fails, filter the biphasic mixture through a pad of Celite (diatomaceous earth) to break the emulsion physically.

Q: Can I use crystallization to remove it? A: Yes, but it depends on the salt form.[1][2]

  • Strategy: The Oxalate salt of this specific impurity is often highly crystalline and less soluble than the free base.[2] Try adding 0.5 eq of oxalic acid to precipitate the impurity, then filter. Conversely, if your API crystallizes well (e.g., as an HCl salt), the impurity may remain in the mother liquor (rejects to the filtrate).

References

  • ICH Q3A(R2): Impurities in New Drug Substances. International Council for Harmonisation. (2006).[1][2][4][5] Defines reporting, identification, and qualification thresholds for impurities. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. U.S. Food and Drug Administration (FDA).[1][2] (2021).[1][2][6][7] Guidance on the risk of secondary amines converting to NDSRIs. [Link][2]

  • Use of Scavengers for the Removal of Amines. Organic Process Research & Development. (General reference for resin-based purification). [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Scientist's Guide to Method Validation: An Objective Comparison for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Analysis per ICH Guidelines

This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative analytical method for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine. The principles and protocols detailed herein are un...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a quantitative analytical method for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine. The principles and protocols detailed herein are universally applicable for ensuring that an analytical procedure is fit for its intended purpose, comparing its performance against the rigorous standards set by the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2]

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][3] For the purpose of this guide, we will consider the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine, a common and powerful technique for pharmaceutical analysis.[4][5]

The "Why": Causality in Experimental Design

In the pharmaceutical industry, analytical methods are not just procedures; they are the bedrock of quality control.[6] Every validation parameter we test is designed to answer a critical question about the method's reliability. We are not just checking boxes; we are building a comprehensive case for the method's trustworthiness. This guide will delve into the causality behind each experimental choice, reflecting a field-proven approach to robust method validation.

Validation Workflow: A Holistic View

The validation process is a logical sequence of experiments, each building upon the last to create a complete picture of the method's performance.

Validation_Workflow Dev Method Development Proto Validation Protocol Definition Dev->Proto Spec Specificity Proto->Spec Lin Linearity Spec->Lin Range Range Lin->Range LOD Detection Limit (LOD) Lin->LOD LOQ Quantitation Limit (LOQ) Lin->LOQ Acc Accuracy Range->Acc Prec Precision Range->Prec Report Validation Report Acc->Report Robust Robustness Prec->Robust Prec->Report LOD->Report LOQ->Report Robust->Report Validated Validated Method Report->Validated

Caption: High-level workflow for analytical method validation.

Core Validation Parameters: An In-Depth Comparison

The performance of our HPLC method will be compared against the acceptance criteria for each of the following ICH-defined validation characteristics.

Specificity

Expertise & Experience: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[7] For N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine, this means ensuring that our HPLC method can distinguish it from any starting materials, by-products, or degradants. A common and effective way to demonstrate this is through forced degradation studies.

Experimental Protocol:

  • Prepare Samples:

    • Analyte Solution: A solution of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine at a target concentration.

    • Placebo Solution: A solution containing all formulation components except the analyte.

    • Forced Degradation Samples: Subject the analyte to stress conditions (e.g., acid, base, oxidation, heat, light) to intentionally generate degradation products.

  • Chromatographic Analysis: Inject all prepared samples into the HPLC system.

  • Data Evaluation:

    • Confirm that there are no interfering peaks at the retention time of the analyte in the placebo chromatogram.

    • Assess the peak purity of the analyte in the stressed samples using a photodiode array (PDA) detector. The peak should be spectrally pure.

    • Ensure that all degradation product peaks are well-resolved from the main analyte peak.

Linearity

Expertise & Experience: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantification. We are not just looking for a straight line but also for a strong correlation, typically a correlation coefficient (r²) of ≥ 0.999.

Experimental Protocol:

  • Prepare Standards: Prepare a series of at least five concentrations of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine spanning the expected working range of the method.[2]

  • Analysis: Inject each standard in triplicate.

  • Data Evaluation:

    • Plot the average peak area against the corresponding concentration.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c), the correlation coefficient (r²), and the y-intercept.

Data Presentation:

Concentration (µg/mL)Peak Area (mAUs) - Rep 1Peak Area (mAUs) - Rep 2Peak Area (mAU*s) - Rep 3Average Peak Area
5025100253002525025217
7537600374503770037583
10050100502505000050117
12562700624006255062550
15075300751007550075300
Regression Results y = 500.1x + 150 r² = 0.9998
Range

Expertise & Experience: The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[5][7] The range is established by confirming that the analytical procedure provides an acceptable degree of these parameters when applied to samples at the extremes of the specified range.[2]

Accuracy

Expertise & Experience: Accuracy is the closeness of the test results to the true value.[8] It is typically assessed by the recovery of a known amount of analyte spiked into a placebo matrix. This demonstrates that the method can accurately quantify the analyte in a realistic sample matrix without interference.

Experimental Protocol:

  • Prepare Spiked Samples: Prepare samples at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), in triplicate, by spiking a known amount of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine into a placebo mixture.

  • Analysis: Analyze the spiked samples and a standard solution.

  • Data Evaluation: Calculate the percentage recovery for each sample.

Data Presentation:

Spike LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80%80.079.599.4%
100%100.0100.8100.8%
120%120.0119.299.3%
Average Recovery 99.8%
Precision

Expertise & Experience: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

  • Repeatability: Precision over a short interval of time with the same analyst and equipment.

  • Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment.

Experimental Protocol:

  • Repeatability: Prepare and analyze a minimum of six determinations at 100% of the test concentration.[3]

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst.

  • Data Evaluation: Calculate the mean, standard deviation, and relative standard deviation (RSD) for both studies.

Data Presentation:

ParameterAnalyst 1 / Day 1Analyst 2 / Day 2
Number of Samples (n)66
Mean Assay (%)99.8100.2
Standard Deviation0.450.52
RSD (%) 0.45% 0.52%
Detection Limit (LOD) and Quantitation Limit (LOQ)

Expertise & Experience:

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

These are typically determined based on the standard deviation of the response and the slope of the calibration curve.

Robustness

Expertise & Experience: Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[2] This provides an indication of its reliability during normal usage and is crucial for method transfer between laboratories.

Experimental Protocol:

  • Vary Parameters: Introduce small, deliberate changes to the HPLC method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.2 mL/min)

    • Column temperature (e.g., ± 5°C)

    • Mobile phase pH (e.g., ± 0.2 units)

  • Analysis: Analyze a system suitability solution under each condition.

  • Data Evaluation: Evaluate the effect on system suitability parameters (e.g., retention time, peak asymmetry, resolution). The parameters should remain within acceptable limits.

Interrelationship of Validation Parameters

The core quantitative validation parameters are intrinsically linked, defining the working space where the method is reliable.

Validation_Relationships cluster_range Validated Range Accuracy Accuracy Precision Precision Accuracy->Precision Linearity Linearity Linearity->Accuracy defines boundaries Linearity->Precision defines boundaries

Caption: Relationship between Linearity, Accuracy, and Precision.

Conclusion

The validation of an analytical method for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine, when grounded in the principles of the ICH Q2(R1) guideline, provides a robust and defensible data package. By systematically comparing the method's performance against pre-defined acceptance criteria for specificity, linearity, range, accuracy, precision, and robustness, we can authoritatively demonstrate that the method is suitable for its intended purpose. This structured, science-based approach ensures the generation of consistently reliable and accurate data, which is the cornerstone of quality in the pharmaceutical industry.

References

  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation. [Link][1][2][3]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Dong, M. W. (2020, November 15). HPLC Method Development and Validation for Pharmaceutical Analysis. LCGC North America. [Link][9]

  • Bari, S. B., et al. (2013). hplc method validation for pharmaceuticals: a review. ResearchGate. [Link][4]

  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. [Link][6]

  • Dong, M. W., & Hu, Y. (2021, March 26). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. [Link][10]

  • Bisht, T. S., et al. (2021). A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR. [Link][5]

  • FDA. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link][11]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. [Link][7]

  • EMA. (2024, June 14). ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. [Link][12]

  • Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation. [Link][8]

  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link][13]

Sources

Comparative

1H NMR and 13C NMR spectral characterization of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

This guide provides an in-depth technical comparison of the NMR spectral characteristics of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine , a secondary amine intermediate often encountered in the synthesis of cardiovascu...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of the NMR spectral characteristics of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine , a secondary amine intermediate often encountered in the synthesis of cardiovascular agents and aryloxy-alkylamine derivatives.[1]

We compare the target molecule against its most common structural isomer, the Para-substituted analog (N-[2-(4-Isopropylphenoxy)ethyl]-1-propanamine) , to address the critical challenge of regioisomer identification during raw material sourcing and synthesis.[1]

[1]

Executive Summary & Comparison Scope

The Challenge: In the synthesis of aryloxy-alkylamines, the purity of the starting phenol (2-isopropylphenol) is paramount.[1] Commercial sources often contain significant amounts of the para-isomer (4-isopropylphenol).[1] Standard HPLC may struggle to resolve these positional isomers due to identical molecular weights and similar polarities.[1]

The Solution: High-resolution 1H and 13C NMR spectroscopy provides the definitive structural fingerprint.[1][2] This guide details the specific spectral markers required to distinguish the target ortho-isomer from the para-impurity and validates the secondary amine structure against potential tertiary amine over-alkylation byproducts.

Comparison Matrix:

Feature Target (Ortho-Isomer) Alternative (Para-Isomer)
Aromatic Region Complex Multiplet (ABCD system) Symmetric AA'BB' Doublets
Steric Influence High (Ortho-substituent effect) Low
Methine Shift (iPr) Deshielded (~3.3 ppm) Shielded (~2.8 ppm)

| Application | Target Pharmaceutical Intermediate | Common Impurity/Byproduct |[1]

Structural Visualization & Connectivity

The following diagram illustrates the atom numbering used in the spectral assignment and the key HMBC (Heteronuclear Multiple Bond Correlation) pathways used to verify connectivity.

G cluster_0 Aromatic Ring (Ortho) cluster_1 Side Chains C1 C1 (Quaternary-O) C2 C2 (Quaternary-iPr) C1->C2 Ethyl Ethyl Linker (O-CH2-CH2-N) C1->Ethyl Ether Link C3 C3 (CH) C2->C3 iPr Isopropyl Group (CH-Me2) C2->iPr Ortho Pos C4 C4 (CH) C3->C4 C5 C5 (CH) C4->C5 C6 C6 (CH) C5->C6 C6->C1 iPr->C1 HMBC Ethyl->C1 HMBC Propyl Propyl Amine (N-CH2-CH2-CH3) Ethyl->Propyl Amine Link

Figure 1: Connectivity and key HMBC correlations for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine.

Comparative 1H NMR Analysis (500 MHz, CDCl3)

The proton NMR spectrum is the primary tool for immediate quality control.[1] The table below contrasts the Target (Ortho) shifts with the Para-isomer.

Table 1: 1H NMR Chemical Shift Assignments
MoietyProtonTarget (Ortho) δ (ppm)Alternative (Para) δ (ppm)Multiplicity & J (Hz) Diagnostic Note
Aromatic Ar-H6.80 – 7.25 6.82, 7.15Multiplet vs. 2x DoubletsCRITICAL: Ortho is a complex 4-spin system.[1] Para is a clean AA'BB' system.[1]
Linker O-CH24.08 4.02Triplet (J=6.[1]0)Ortho-iPr group causes slight downfield shift due to steric compression.[1]
Linker N-CH2 (Ethyl)3.02 2.95Triplet (J=6.[1]0)-
Isopropyl CH (Methine)3.31 2.85Septet (J=6.[1]9)CRITICAL: Ortho-CH is significantly deshielded by the adjacent oxygen lone pairs/ring currents.[1]
Propyl N-CH22.68 2.65Triplet (J=7.[1]2)Overlaps often occur; use HSQC to resolve.
Propyl CH2 (Mid)1.55 1.55Sextet (J=7.[1]2)-
Isopropyl CH31.22 1.22Doublet (J=6.[1]9)Strong integration reference (6H).
Propyl CH30.94 0.94Triplet (J=7.[1]4)Distinct from Isopropyl doublet.[1]
Amine NH1.80 (br)1.80 (br)Broad SingletShift varies with concentration and water content.[1]

Expert Insight: The most distinct feature of the Ortho-isomer is the septet at ~3.31 ppm .[1] In the para-isomer, the isopropyl methine proton is far removed from the alkoxy group and typically resonates upfield at ~2.85 ppm .[1] If you observe a small septet at 2.85 ppm in your spectrum, your sample is contaminated with the para-isomer.[1]

Comparative 13C NMR Analysis (125 MHz, CDCl3)

Carbon NMR provides confirmation of the carbon skeleton and is particularly useful for detecting carbonyl impurities (e.g., unreduced amides).[1]

Table 2: 13C NMR Chemical Shift Assignments
Carbon PositionTarget (Ortho) δ (ppm)Alternative (Para) δ (ppm)Differentiation Logic
C-O (Quaternary) 155.8 157.2Ortho-substitution shields the ipso-carbon relative to para.
C-iPr (Quaternary) 136.5 141.0Significant difference in ring electronics.[1]
O-CH2 67.5 68.2-
N-CH2 (Ethyl) 49.2 49.5-
N-CH2 (Propyl) 51.8 51.8-
iPr-CH 26.8 33.5Key Marker: Ortho effect compresses this shift.[1]
iPr-CH3 22.8 24.2-
Propyl-CH3 11.8 11.8-
Experimental Protocols

To ensure reproducibility, we recommend converting the free base (an oil) to the Hydrochloride salt for analytical characterization.[1] The salt form is non-hygroscopic, solid, and yields sharper NMR lines by preventing amine proton exchange broadening.[1]

Protocol A: Preparation of the Analytical Sample (HCl Salt)
  • Dissolution: Dissolve 50 mg of the crude oil (N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine) in 2 mL of anhydrous Diethyl Ether.

  • Precipitation: Dropwise add 1 mL of 2M HCl in Diethyl Ether. A white precipitate will form immediately.[1]

  • Filtration: Filter the solid under nitrogen (to avoid moisture absorption) and wash with cold pentane (2 x 1 mL).[1]

  • Drying: Dry under high vacuum (0.1 mbar) for 2 hours to remove traces of solvent.

  • NMR Prep: Dissolve ~10 mg of the white solid in 0.6 mL of DMSO-d6 (preferred for salts) or CDCl3 (if solubility permits, add 1 drop of NaOD/D2O if free base regeneration is needed in-situ).[1]

Protocol B: Workflow for Impurity Profiling

This workflow ensures you are looking at the correct molecule and not a synthesis artifact.[1]

Workflow Start Crude Reaction Mixture Step1 1H NMR (CDCl3) Check 3.3 ppm vs 2.8 ppm Start->Step1 Decision Septet at 2.8 ppm? Step1->Decision Impurity Para-Isomer Contamination (Recrystallize or Chromatograph) Decision->Impurity Yes Clean Target Ortho-Isomer Confirmed Decision->Clean No Step2 13C NMR / HSQC Confirm C-O and C-N connectivity Clean->Step2 Final Release for Biological Assay Step2->Final

Figure 2: Quality Control Workflow for Isomer Detection.

References
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[1] (Standard reference for substituent effects on aromatic rings).

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009).[1] Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[1] (Source for chemical shift prediction of alkyl-amines and phenoxy ethers).[1]

  • National Institute of Standards and Technology (NIST). 2-Propanamine, N-ethyl- Mass Spectrum. NIST Chemistry WebBook, SRD 69.[1][3] [Link] (Used for fragmentation pattern comparison of the amine chain).[1]

  • PubChem. N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Compound Summary. National Library of Medicine.[1] [Link] (Verification of molecular formula and identifiers).

  • Reich, H. J. Hans Reich's Collection of NMR Data. University of Wisconsin-Madison. [Link] (Authoritative resource for Aromatic coupling constants and chemical shifts).[1]

Sources

Validation

A Comparative Guide to the Synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine: Evaluating Yield Efficiency in N-Alkylation and Reductive Amination Routes

For Researchers, Scientists, and Drug Development Professionals The synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine, a key intermediate in the development of various pharmaceutical compounds, presents a choice...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The synthesis of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine, a key intermediate in the development of various pharmaceutical compounds, presents a choice between several viable synthetic pathways. The efficiency of these routes, measured by overall yield, is a critical factor in selecting a method for laboratory-scale synthesis or industrial production. This guide provides an in-depth comparison of two primary and mechanistically distinct routes for the synthesis of this target molecule: direct N-alkylation and reductive amination. We will explore the underlying chemical principles, provide detailed experimental protocols, and present a comparative analysis of their potential yield efficiencies based on established chemical transformations.

Introduction to Synthetic Strategies

The molecular architecture of N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine features a secondary amine linking a propanamine moiety to a 2-isopropylphenoxyethyl group. The construction of this C-N bond is the central challenge addressed by the two synthetic strategies discussed herein.

  • Route 1: N-Alkylation. This classical approach involves the direct formation of the C-N bond through the reaction of an amine with an alkyl halide. For the target molecule, this translates to the reaction of 1-propanamine with a suitable 2-(2-isopropylphenoxy)ethyl halide.

  • Route 2: Reductive Amination. A cornerstone of modern amine synthesis, this method involves the reaction of an amine with a carbonyl compound to form an imine intermediate, which is then reduced in situ to the desired amine. Two variations of this route will be considered for the synthesis of our target molecule.

This guide will dissect each route, providing a rationale for the selection of reagents and reaction conditions, and offer a quantitative comparison to aid in the selection of the most efficient pathway.

Route 1: Direct N-Alkylation

The direct N-alkylation route is a straightforward and well-established method for the formation of secondary amines. The overall strategy involves a two-step process starting from commercially available 2-isopropylphenol.

Workflow for N-Alkylation Route

N-Alkylation Route A 2-Isopropylphenol B 2-(2-Isopropylphenoxy)ethanol A->B Williamson Ether Synthesis (2-Chloroethanol, NaOH) C 2-(2-Isopropylphenoxy)ethyl bromide B->C Bromination (PBr3 or HBr) E N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine C->E N-Alkylation D 1-Propanamine D->E

Caption: Synthetic workflow for the N-Alkylation route.

Experimental Protocols

Step 1: Synthesis of 2-(2-Isopropylphenoxy)ethanol (Intermediate)

This step utilizes the Williamson ether synthesis, a robust method for forming ethers from an alcohol and an organohalide.[1][2][3]

  • Procedure: To a solution of 2-isopropylphenol (1.0 eq.) in a suitable solvent such as dimethylformamide (DMF) or ethanol, add sodium hydroxide (1.1 eq.) and stir until a clear solution of the sodium phenoxide is formed. To this solution, add 2-chloroethanol (1.05 eq.) and heat the mixture to 80-100 °C for 4-6 hours. Monitor the reaction by thin-layer chromatography (TLC). After completion, cool the reaction mixture, pour it into water, and extract with a suitable organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product. Purification by column chromatography on silica gel will provide pure 2-(2-isopropylphenoxy)ethanol.

  • Expected Yield: The Williamson ether synthesis typically provides good to excellent yields, generally in the range of 80-95%.[1]

Step 2: Synthesis of 2-(2-Isopropylphenoxy)ethyl bromide (Key Intermediate)

The alcohol is converted to the corresponding bromide, which is a better leaving group for the subsequent N-alkylation step.

  • Procedure: To a solution of 2-(2-isopropylphenoxy)ethanol (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM) at 0 °C, add phosphorus tribromide (PBr₃) (0.4 eq.) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours. Monitor the reaction by TLC. Upon completion, carefully quench the reaction with ice-cold water. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 2-(2-isopropylphenoxy)ethyl bromide can be used in the next step without further purification or can be purified by vacuum distillation. A patent for a similar synthesis of 2-(2-ethoxyphenoxy) ethyl bromide reports a yield of approximately 70%.[4][5]

  • Expected Yield: 70-85%.

Step 3: N-Alkylation of 1-Propanamine

This final step forms the target secondary amine. To favor mono-alkylation and minimize the formation of the tertiary amine byproduct, it is crucial to use an excess of the primary amine.[6][7][8]

  • Procedure: In a sealed reaction vessel, dissolve 2-(2-isopropylphenoxy)ethyl bromide (1.0 eq.) in a polar aprotic solvent such as acetonitrile or DMF. Add a significant excess of 1-propanamine (3-5 eq.) and a base such as potassium carbonate (1.5 eq.) to neutralize the HBr formed during the reaction. Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction by TLC or GC-MS. After completion, cool the reaction mixture, filter off the inorganic salts, and remove the excess 1-propanamine and solvent under reduced pressure. Dissolve the residue in an organic solvent, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. The final product, N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine, can be purified by column chromatography.

  • Expected Yield: Selective mono-alkylation of primary amines can be challenging due to over-alkylation. However, by using an excess of the primary amine and carefully controlling the reaction conditions, yields in the range of 60-80% can be expected for similar reactions.[7]

Route 2: Reductive Amination

Reductive amination is a highly efficient and versatile one-pot method for synthesizing amines.[9] This route avoids the use of alkyl halides and can be more atom-economical. We will explore two convergent approaches for the synthesis of the target molecule.

Route 2A: From 2-(2-Isopropylphenoxy)ethanal and 1-Propanamine
Workflow for Reductive Amination Route 2A

Reductive Amination Route 2A A 2-(2-Isopropylphenoxy)ethanol B 2-(2-Isopropylphenoxy)ethanal A->B Oxidation (PCC or Swern) D N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine B->D Reductive Amination (NaBH(OAc)3) C 1-Propanamine C->D Reductive Amination Route 2B A 2-(2-Isopropylphenoxy)ethyl bromide C N-(2-(2-Isopropylphenoxy)ethyl)phthalimide A->C B Potassium Phthalimide B->C Gabriel Synthesis D 2-(2-Isopropylphenoxy)ethylamine C->D Hydrazinolysis F N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine D->F Reductive Amination (NaBH(OAc)3) E Propanal E->F

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine

Topic: Personal protective equipment for handling N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1] Executive Safet...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Senior Scientists, HSE Officers[1]

Executive Safety Summary & Hazard Profiling

Status: Research Chemical / Intermediate Primary Hazard Class: CORROSIVE (Category 1B) | ACUTE TOXIN [1]

As a Senior Application Scientist, I must clarify a critical operational reality: specific toxicological data for N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine is often sparse in public registries compared to commodity chemicals. Therefore, we strictly apply the Precautionary Principle . We model our safety protocols based on its functional moieties: the aliphatic amine (corrosivity, volatility) and the lipophilic phenoxy ether tail (enhanced skin absorption).[1]

Risk Assessment Logic:

  • Amine Functionality: Causes rapid, irreversible tissue necrosis (chemical burns) and respiratory sensitization.

  • Lipophilicity: The isopropylphenoxy group increases the molecule's ability to penetrate the stratum corneum, making dermal absorption a critical vector for systemic toxicity.

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient for prolonged contact with amine-ether derivatives.[1] The following PPE standards are non-negotiable for handling >10 mg quantities.

2.1 Hand Protection Strategy
ParameterRecommendationScientific Rationale
Primary Barrier Silver Shield / 4H (Laminate Film) Aliphatic amines rapidly permeate nitrile and latex.[1] Laminate film offers >480 min breakthrough time.
Secondary Barrier Nitrile (5 mil minimum) Worn over the laminate glove to provide dexterity and mechanical protection.
Technique Double-Gloving Outer gloves are sacrificial.[1] Change immediately upon any splash.
Contraindicated Latex, VinylRapid degradation; provides false security.[1]
2.2 Respiratory & Body Protection
  • Respiratory: If working outside a fume hood (strictly prohibited except in emergencies), use a Full-Face Respirator with Multi-Gas/Vapor Cartridges (P100/OV/AG) .[1] The amine vapors are lachrymators and respiratory irritants.

  • Eye/Face: Chemical splash goggles (ventless or indirect vent) are mandatory.[1] A face shield is required for transfers >10 mL to prevent liquefaction necrosis of the face/neck.

  • Body: Chemically resistant lab coat (Tyvek or Nomex if flammability is a concern) + Chemical Apron for liquid handling.[1]

Operational Workflow: Handling & Transfer

This protocol utilizes a "Closed-Loop" logic to minimize atmospheric exposure.[1]

Step-by-Step Protocol
  • Engineering Control Verification:

    • Ensure Fume Hood velocity is 80–100 fpm (face velocity).[1]

    • Clear the hood of incompatible materials (oxidizers, acids) to prevent exothermic runaway.

  • Weighing & Aliquoting:

    • Solid/Viscous Liquid: Do not weigh on an open bench. Use a tared vial inside the hood.

    • Liquid Transfer: Use a positive-displacement pipette or glass syringe.[1] Avoid needles where possible to prevent injection injuries, which deliver the corrosive directly into the bloodstream.

  • Reaction Quenching (Critical):

    • Amines are basic. If used in a reaction, quench residual amine carefully with dilute acid (e.g., 1M HCl) slowly and with cooling (ice bath). The neutralization is exothermic and can cause spattering.

  • Decontamination:

    • Wipe all outer containers with a solvent-dampened wipe (Ethanol/Acetone) before removing them from the hood.[1] Dispose of wipes as hazardous solid waste.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for PPE selection and spill response.

SafetyLogic Start START: Handling N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine VolCheck Check Volume / State Start->VolCheck SmallScale < 10 mL (Analytical) VolCheck->SmallScale LargeScale > 10 mL (Prep/Synthesis) VolCheck->LargeScale PPE_Std PPE: Double Nitrile + Goggles + Lab Coat (Fume Hood) SmallScale->PPE_Std PPE_High PPE: Silver Shield Gloves + Face Shield + Chem Apron (Fume Hood) LargeScale->PPE_High Spill EVENT: Spill / Exposure PPE_Std->Spill PPE_High->Spill SkinContact Skin Contact Spill->SkinContact EyeContact Eye Contact Spill->EyeContact Action_Skin 1. Remove Clothing 2. Wash 15 min (Soap/Water) 3. Seek Medical (Burn Unit) SkinContact->Action_Skin Immediate Action_Eye 1. Flush 15 min (Eyewash) 2. Hold Eyelids Open 3. Seek Medical (Ophthalmologist) EyeContact->Action_Eye Immediate

Figure 1: Decision logic for PPE selection based on volume and immediate emergency response pathways.

Waste Disposal & Emergency Response
5.1 Waste Segregation

Do NOT mix with general organic solvents if they contain oxidizers or active halides.

  • Stream: Segregate into "Basic/Amine Organic Waste."

  • Labeling: Clearly mark "Corrosive - Amine" on the waste tag.[1]

  • Container: High-density polyethylene (HDPE) or glass.[1] Avoid metal containers if the amine is wet or in an aqueous solution, as it may corrode aluminum/zinc.

5.2 Spill Management (< 50 mL)
  • Evacuate the immediate area.

  • Don full PPE (Silver Shield gloves, respirator if outside hood).

  • Absorb with an inert material (Vermiculite or Dry Sand).[1] Do not use paper towels (amines can react with cellulose or simply evaporate from the surface).

  • Neutralize the residue with a weak acid solution (Citric acid) if safe to do so, then clean with soap and water.

References & Authority
  • National Institute for Occupational Safety and Health (NIOSH). Amines, Aliphatic.[2] NIOSH Pocket Guide to Chemical Hazards.

    • [Link] (Reference for general aliphatic amine hazards).[1]

  • PubChem. Compound Summary: 3-(2-Isopropylphenoxy)propan-1-amine (Structural Analog).[1] National Library of Medicine.

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Hand Protection (29 CFR 1910.138).[1]

  • Forsberg, K., et al. Quick Selection Guide to Chemical Protective Clothing. (Standard industry reference for amine breakthrough times).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
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N-[2-(2-Isopropylphenoxy)ethyl]-1-propanamine
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